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1,2,3,4-Tetrahydroquinoxaline-2-carboxamide Documentation Hub

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  • Product: 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide
  • CAS: 90559-19-6

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

The 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide Scaffold: Synthetic Architecture and Medicinal Utility[1] Executive Summary 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide (THQ-2-carboxamide) represents a privileged bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide Scaffold: Synthetic Architecture and Medicinal Utility[1]

Executive Summary

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide (THQ-2-carboxamide) represents a privileged bicyclic scaffold in medicinal chemistry, serving as a bioisostere to tetrahydroquinoline and tetrahydroisoquinoline frameworks. Distinguished by its fused benzene-piperazine architecture, this moiety offers unique physicochemical properties driven by its two distinct nitrogen centers (N1 and N4) and a chiral center at C2.

This guide analyzes the THQ-2-carboxamide core as a versatile template for drug design, specifically in the development of NMDA receptor antagonists, CETP inhibitors, and antimicrobial agents. It details the structural electronics, robust synthetic pathways, and critical characterization protocols required for high-integrity research.

Chemical Architecture & Stereoelectronics

The THQ-2-carboxamide scaffold is defined by a 1,2,3,4-tetrahydroquinoxaline ring system substituted at the C2 position with a carboxamide group.

Structural Dynamics

Unlike the planar, oxidized quinoxaline parent, the tetrahydro- derivative adopts a kinked, half-chair or sofa conformation. This non-planar geometry is critical for binding affinity, particularly in the narrow hydrophobic pockets of enzymes like Cholesteryl Ester Transfer Protein (CETP).

  • Chirality (C2): The C2 carbon is a stereogenic center. Biological activity is often enantioselective; for instance, the (S)-enantiomers of related peptidomimetics frequently exhibit superior binding profiles due to their spatial mimicry of L-amino acids (e.g., proline or tryptophan).

  • Nitrogen Basicity:

    • N1 & N4: Both nitrogens are attached to the benzene ring, rendering them anilinic. However, they are part of a saturated piperazine ring. Their lone pairs are partially delocalized into the aromatic system, making them less basic than aliphatic amines but more nucleophilic than typical anilines.

    • Electronic Influence of C2-Carboxamide: The electron-withdrawing carboxamide group at C2 inductively reduces the electron density of the adjacent N1, making N4 the more basic and reactive site for electrophilic substitution if N1 is unprotected.

Physicochemical Profile (Druggability)
PropertyValue / RangeImplication for Drug Design
Molecular Weight ~177.2 g/mol (Core)Ideal fragment for Fragment-Based Drug Discovery (FBDD).
LogP 1.1 – 1.8Moderate lipophilicity; good membrane permeability.
H-Bond Donors 3 (N1-H, N4-H, Amide-NH)High capacity for active site interaction.
H-Bond Acceptors 2 (Amide O, Ring Ns)Facilitates water solubility and receptor docking.
pKa (Conjugate Acid) ~4.5 - 5.5Weakly basic; likely uncharged at physiological pH (7.4), aiding CNS penetration.

Synthetic Methodologies

The synthesis of THQ-2-carboxamide typically proceeds via the reduction of quinoxaline precursors. Direct de novo synthesis from diamines is possible but less convergent for complex derivatives.

Pathway A: Selective Reduction (Recommended)

The most robust route involves the hydrogenation of quinoxaline-2-carboxamide (or its ester precursor). This method preserves the amide functionality while saturating the pyrazine ring.

  • Catalyst: PtO₂ (Adams' catalyst) or Pd/C.

  • Solvent: Acetic acid or Methanol.

  • Conditions: 40–60 psi H₂, RT to 50°C.

  • Selectivity: High.[2] Reduces the heterocyclic ring without affecting the benzene ring or the amide (under mild conditions).

Pathway B: Biomimetic Condensation

Condensation of o-phenylenediamine with 3-bromo-2-oxopropanamide (or related glycidic acid derivatives). This route builds the ring and the functionality simultaneously but often requires harsh conditions that may lead to oxidation.

Visualization: Synthetic Workflow

Synthesis Start Quinoxaline-2-carboxylic Acid (Precursor) Step1 Esterification (EtOH / H2SO4) Start->Step1 Inter1 Ethyl Quinoxaline-2-carboxylate Step1->Inter1 Step2 Selective Reduction (H2, Pd/C, MeOH) Inter1->Step2 Inter2 1,2,3,4-Tetrahydro- quinoxaline-2-carboxylate Step2->Inter2 Step3 Ammonolysis (NH3 / MeOH) Inter2->Step3 Final THQ-2-Carboxamide (Target) Step3->Final AltStart o-Phenylenediamine AltStep Condensation (Br-CH2-CO-CONH2) AltStart->AltStep De Novo Route AltStep->Final

Caption: Comparative synthetic pathways for THQ-2-carboxamide. The reductive route (solid lines) offers higher yields and stereochemical control compared to cyclization (dashed).

Medicinal Chemistry & SAR

The THQ-2-carboxamide is a versatile template. Modifications at specific vectors allow for the tuning of biological activity.

Structure-Activity Relationship (SAR) Map
  • N1 Position: Tolerance for bulky hydrophobic groups (Benzyl, Phenethyl). Essential for modulating lipophilicity and preventing metabolic N-oxidation.

  • N4 Position: The "Basic" center. Acylation or Sulfonylation here drastically alters the electronic profile, often converting the molecule from a weak base to a neutral H-bond donor. This is a key vector for colchicine-binding site inhibitors.

  • C2 Carboxamide: The primary pharmacophore.

    • Primary Amide (-CONH2): H-bond donor/acceptor.[3][4]

    • Substituted Amide (-CONHR): Increases potency in CETP inhibitors by filling hydrophobic pockets.

  • Benzene Ring (C5-C8): Substitution here (e.g., 6,7-dichloro or 6-nitro) is critical for antagonism at the Glycine/NMDA site.

Biological Applications
  • NMDA Receptor Antagonism: 1,2,3,4-tetrahydroquinoxaline-2,3-diones are classic antagonists. The 2-carboxamide derivatives often act as prodrugs or bind to the glycine co-agonist site, preventing excitotoxicity in neurodegenerative models.

  • Antimicrobial Agents: The scaffold serves as a reduced bioisostere of the quinoxaline-1,4-di-N-oxide (a potent antimycobacterial). The tetrahydro form reduces mutagenicity associated with the N-oxide while retaining core binding.

  • Tubulin Polymerization Inhibitors: N-sulfonylated THQ derivatives bind to the colchicine site of tubulin, arresting cell cycle at G2/M phase (Antitumor).

Experimental Protocols

Protocol A: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Rationale: This protocol utilizes the reduction of the ester followed by ammonolysis to avoid the difficult isolation of the zwitterionic amino acid intermediate.

Reagents: Ethyl quinoxaline-2-carboxylate, 10% Pd/C, Methanol, Ammonia (7N in MeOH).

  • Hydrogenation:

    • Charge a high-pressure reaction vessel with ethyl quinoxaline-2-carboxylate (10.0 mmol) dissolved in anhydrous MeOH (50 mL).

    • Add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; add under inert gas (Ar/N2).

    • Seal vessel and purge with H₂ gas (3x). Pressurize to 50 psi.

    • Stir vigorously at Room Temperature (RT) for 12 hours.

    • TLC Check: Mobile phase Hexane:EtOAc (1:1). Product (tetrahydro) will be more polar (lower Rf) and stain blue/purple with Ninhydrin (secondary amine).

    • Filter through a Celite pad to remove catalyst. Concentrate filtrate to yield ethyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate.

  • Ammonolysis:

    • Dissolve the crude ester in 7N NH₃ in MeOH (20 mL).

    • Seal in a pressure tube and stir at 50°C for 24 hours.

    • Concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5) to afford the title compound as a pale yellow solid.

Protocol B: Chiral Resolution (Validation of Stereochemistry)

Rationale: Biological assays often require enantiopure compounds. This HPLC method separates the (S) and (R) enantiomers.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Note: The (S)-enantiomer typically elutes later due to interaction with the polysaccharide stationary phase, but this must be confirmed with a standard.

References

  • Synthesis & Reduction: Synthesis of 1,2,3,4-tetrahydroquinoxaline. PrepChem. Available at: [Link]

  • Medicinal Chemistry (SAR): Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021. Available at: [Link]

  • Antitumor Applications: Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.[5] RSC Advances, 2023. Available at: [Link]

  • Antimicrobial Scaffold Analysis: In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. MDPI, 2014. Available at: [Link]

  • Physicochemical Data: 1,2,3,4-Tetrahydroquinoxaline Compound Summary. PubChem.[6] Available at: [Link]

Sources

Exploratory

mechanism of action of tetrahydroquinoxaline carboxamides

Targeting the Cap-Snatching Mechanism: The MoA of Tetrahydroquinoxaline Carboxamides Executive Summary & Chemical Scaffold Analysis Tetrahydroquinoxaline carboxamides represent a privileged chemical scaffold in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Cap-Snatching Mechanism: The MoA of Tetrahydroquinoxaline Carboxamides

Executive Summary & Chemical Scaffold Analysis

Tetrahydroquinoxaline carboxamides represent a privileged chemical scaffold in modern medicinal chemistry, most notably recognized for their high-affinity inhibition of the Influenza A Virus (IAV) Polymerase PB2 subunit . Unlike traditional neuraminidase inhibitors (e.g., oseltamivir) that block viral release, this class functions upstream by arresting viral transcription inside the host nucleus.

While the scaffold exhibits polypharmacological potential—including recent identification as AMPD2 inhibitors and tubulin modulators—this guide focuses on its primary application in antiviral drug discovery targeting the "cap-snatching" mechanism.

Core Chemical Attributes:

  • Tetrahydroquinoxaline Ring: Provides a rigid, bicyclic hydrophobic core that mimics the stacking interactions of the natural guanosine base of the host mRNA cap.

  • Carboxamide Moiety: Functions as a critical hydrogen-bond donor/acceptor system, anchoring the molecule within the polar sub-pockets of the target protein.

Primary Mechanism of Action: The Cap-Binding Interface

The molecular target is the Cap-Binding Domain (CBD) of the PB2 subunit (residues ~318–483) of the heterotrimeric viral RNA-dependent RNA polymerase (RdRp).

The Biological Context: Cap-Snatching

Influenza virus RdRp cannot synthesize its own 5' cap structure. To initiate transcription, it must "snatch" 5' m7GTP caps from nascent host pre-mRNAs.

  • Binding: The PB2 subunit binds the 5' m7G cap of host mRNA.[1][2]

  • Cleavage: The PA subunit (endonuclease) cleaves the host mRNA 10–13 nucleotides downstream.[2]

  • Priming: This capped oligomer serves as the primer for viral mRNA synthesis.[3]

Mechanism of Inhibition

Tetrahydroquinoxaline carboxamides act as competitive inhibitors at the PB2 CBD. They occupy the hydrophobic pocket normally reserved for the 7-methylguanosine (m7G) of the host RNA.

  • Aromatic Stacking (The "Sandwich"): The tetrahydroquinoxaline core intercalates between two key aromatic residues in the PB2 pocket, typically His357 and Phe404 (numbering based on H3N2/H1N1 consensus). This mimics the π-π stacking interactions that stabilize the m7G base.

  • Hydrogen Bonding Network: The carboxamide group extends into the polar region of the pocket, forming essential hydrogen bonds with Glu361 and Lys376 . This locks the inhibitor in place and displaces the host mRNA cap.

  • Conformational Locking: Binding induces a rigid conformation in the PB2 CBD, preventing the flexibility required for the polymerase to coordinate with the PA endonuclease subunit.

MoA_Pathway Host_mRNA Host pre-mRNA (m7G Cap) Complex PB2-Host mRNA Complex Host_mRNA->Complex PB2_Free Viral PB2 Subunit (Unbound) PB2_Free->Complex Normal Binding Blocked Inhibitor-PB2 Complex (Transcription Arrest) PB2_Free->Blocked Competitive Inhibition Transcription Viral Transcription (Cap-Snatching) Complex->Transcription PA Endonuclease Cleavage Drug Tetrahydroquinoxaline Carboxamide Drug->Blocked High Affinity (Kd < 50 nM) Blocked->Transcription BLOCKED

Figure 1: Mechanism of Action. The inhibitor competitively displaces host mRNA at the PB2 cap-binding site, arresting the viral replication cycle before transcription initiation.

Structure-Activity Relationship (SAR) Data

The efficacy of these compounds is tightly governed by substituents on the tetrahydroquinoxaline (THQ) ring.

Structural RegionModificationEffect on Potency/PKMechanistic Rationale
THQ Nitrogen (N1) Alkyl/Cycloalkyl substitutionCritical Increase Fills the hydrophobic sub-pocket; improves metabolic stability against oxidation.
Carboxamide (C6/C7) Primary vs. Secondary AmideVariable Primary amides often maximize H-bond donation to Glu361; secondary amides can improve permeability but may introduce steric clash.
Aromatic Core Fluorine substitutionEnhanced Potency Modulates pKa and lipophilicity; strengthens π-stacking with Phe404 via quadrupole interactions.
C3 Position Gem-dimethylConformational Lock Reduces entropic penalty upon binding by restricting ring flexibility (Thorpe-Ingold effect).

Experimental Validation Protocols

To validate the MoA and potency of tetrahydroquinoxaline carboxamides, two distinct assays are required: a biophysical binding assay and a functional cellular assay.

Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of the compound to displace a fluorescently labeled cap analog (tracer) from the recombinant PB2 protein.

Protocol:

  • Reagent Prep:

    • Protein: Express and purify recombinant Influenza A PB2 Cap-Binding Domain (residues 318–483) with a His-tag.

    • Tracer: Synthesize m7GTP conjugated to a fluorophore (e.g., m7GTP-Fluorescein or m7GTP-Cy5).

    • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100.

  • Assay Setup:

    • In a black 384-well low-volume plate, dispense 10 µL of PB2 protein (final conc. = Kd of the tracer, typically ~50–100 nM).

    • Add 10 µL of Tracer (final conc. ~5 nM).

    • Add 100 nL of test compound (serial dilution in DMSO).

  • Incubation: Incubate at Room Temperature (RT) for 30–60 minutes to reach equilibrium.

  • Readout: Measure Fluorescence Polarization (mP) using a multi-mode plate reader (Ex/Em appropriate for fluorophore).

  • Data Analysis:

    • High mP = Tracer bound (No Inhibition).

    • Low mP = Tracer displaced (Inhibition).

    • Calculate IC50 by fitting data to a 4-parameter logistic equation.

FP_Assay Step1 1. Mix Recombinant PB2 + Fluorescent Tracer (High Polarization Signal) Step2 2. Add Tetrahydroquinoxaline Carboxamide Step1->Step2 Step3 3. Incubate 60 min @ RT Step2->Step3 Branch Does Drug Bind? Step3->Branch Result_Yes Tracer Displaced Fast Rotation LOW Polarization (mP) Branch->Result_Yes High Affinity Result_No Tracer Remains Bound Slow Rotation HIGH Polarization (mP) Branch->Result_No Low Affinity

Figure 2: Fluorescence Polarization Workflow. A self-validating protocol where a decrease in mP signal directly correlates with ligand binding affinity.

Minigenome (Luciferase Reporter) Assay

A functional cell-based assay to verify that binding translates to transcriptional arrest.

  • Transfection: HEK293T cells are co-transfected with plasmids encoding viral proteins (PB1, PB2, PA, NP) and a luciferase reporter construct driven by a viral promoter.

  • Treatment: Cells are treated with the test compound 4–6 hours post-transfection.

  • Incubation: 24 hours at 37°C.

  • Measurement: Lyse cells and add luciferase substrate. Luminescence is directly proportional to viral polymerase activity.

  • Control: Use a generic cytotoxic agent (e.g., cycloheximide) in parallel to ensure signal reduction is due to specific polymerase inhibition, not cell death.

Resistance & Clinical Considerations

While tetrahydroquinoxaline carboxamides are potent, the high mutation rate of IAV necessitates vigilance regarding resistance.

  • Resistance Hotspots: Mutations at Phe404 (e.g., F404Y) or Gln371 can reduce inhibitor binding affinity by disrupting the hydrophobic sandwich or altering the pocket shape.

  • Combination Strategy: Due to the distinct MoA, these compounds show synergy when combined with neuraminidase inhibitors (Oseltamivir) or PA endonuclease inhibitors (Baloxavir), creating a "double-hit" on the viral lifecycle.

References

  • Discovery of Tetrahydroquinoxaline-6-carboxamides as Inhibitors of Influenza Virus Polymerase PB2. Source: Journal of Medicinal Chemistry (2016). URL:[Link]

  • Structural basis for cap binding by influenza virus polymerase subunit PB2. Source: Nature Structural & Molecular Biology (2008).[4] URL:[Link]

  • The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action. Source: Bioorganic & Medicinal Chemistry Letters (2023).[5][6][7][8] URL:[Link]

  • Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance. Source: Cold Spring Harbor Perspectives in Medicine (2021). URL:[Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide. Source: Molecular Devices Technical Notes. URL:[Link]

Sources

Foundational

The Synthetic Chemist's Guide to 1,2,3,4-Tetrahydroquinoxaline-2-carboxamides: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a carboxamide functional group at the 2-position further enhances its potential for forming crucial interactions with biological targets. This technical guide provides an in-depth exploration of the primary synthetic strategies for constructing 1,2,3,4-tetrahydroquinoxaline-2-carboxamides, with a focus on the underlying principles, experimental considerations, and comparative analysis of different methodologies.

I. Introduction: The Significance of the 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide Core

The unique three-dimensional structure of the tetrahydroquinoxaline ring system, coupled with the hydrogen bonding capabilities of the carboxamide group, makes this scaffold a valuable building block in drug discovery. Its derivatives have shown promise in various therapeutic areas, acting as inhibitors for enzymes such as cholesterol ester transfer protein (CETP) and as receptor antagonists.[1] The development of efficient and stereoselective synthetic routes to access these molecules is therefore of paramount importance.

II. Key Synthetic Strategies

The synthesis of 1,2,3,4-tetrahydroquinoxaline-2-carboxamides can be broadly approached through two main disconnection strategies:

  • Formation of the Tetrahydroquinoxaline Ring: This involves the construction of the heterocyclic core with a pre-installed or latent carboxamide functionality at the C2 position.

  • Functionalization of a Pre-existing Tetrahydroquinoxaline Ring: This strategy focuses on introducing the carboxamide group onto a pre-synthesized tetrahydroquinoxaline scaffold.

This guide will delve into the most prominent and effective methods within these strategies.

III. Asymmetric Hydrogenation of Quinoxaline-2-carboxylates: A Powerful and Direct Approach

One of the most direct and elegant methods for the synthesis of chiral 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid derivatives is the asymmetric hydrogenation of readily available quinoxaline-2-carboxylates. This approach offers excellent control over stereochemistry and generally proceeds with high yields.[2][3][4] The resulting carboxylic acid or ester can then be converted to the desired carboxamide.

A. Mechanism of Asymmetric Hydrogenation

The asymmetric hydrogenation of quinoxalines is typically catalyzed by transition metal complexes, most commonly rhodium (Rh) and iridium (Ir), in the presence of chiral phosphine ligands.[2][4] The generally accepted mechanism involves the coordination of the quinoxaline substrate to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen to the C=N double bonds. The choice of ligand and reaction conditions plays a crucial role in determining the enantioselectivity of the reaction.[2]

Asymmetric Hydrogenation Mechanism cluster_catalyst_activation Catalyst Activation cluster_hydrogenation_cycle Hydrogenation Cycle Catalyst_Precursor [Rh(cod)Cl]₂ + Chiral Ligand Active_Catalyst Active Chiral Rh Catalyst Catalyst_Precursor->Active_Catalyst Activation Coordination Substrate Coordination Active_Catalyst->Coordination Quinoxaline Quinoxaline-2-carboxylate Quinoxaline->Coordination Hydrogen_Addition Stereoselective H₂ Addition Coordination->Hydrogen_Addition Product_Release Product Release Hydrogen_Addition->Product_Release Product_Release->Active_Catalyst Catalyst Regeneration Tetrahydroquinoxaline Chiral 1,2,3,4-Tetrahydroquinoxaline -2-carboxylate Product_Release->Tetrahydroquinoxaline Yields caption Figure 1: Generalized mechanism for asymmetric hydrogenation. Amidation_Workflow start 1,2,3,4-Tetrahydroquinoxaline -2-carboxylic Acid/Ester hydrolysis Ester Hydrolysis (if starting from ester) start->hydrolysis activation Carboxylic Acid Activation (e.g., EDC, DCC) start->activation If starting from acid hydrolysis->activation coupling Amine Coupling (R-NH₂) activation->coupling product 1,2,3,4-Tetrahydroquinoxaline -2-carboxamide coupling->product caption Figure 2: Workflow for the conversion to carboxamide. Reductive_Cyclization start 2-(2,4-Dinitro-phenylamino) -malonic Acid Diethyl Ester reduction Nitro Group Reduction (e.g., H₂/Pd/C) start->reduction cyclization Intramolecular Cyclization reduction->cyclization reduction2 Imine Reduction cyclization->reduction2 product 1,2,3,4-Tetrahydroquinoxaline -2-carboxylate reduction2->product caption Figure 3: Reductive cyclization pathway.

Sources

Exploratory

The 1,2,3,4-Tetrahydroquinoxaline Scaffold: Synthetic Architectures, Reactivity Profiles, and Medicinal Utility

The following technical guide details the role, synthesis, and reactivity of 1,2,3,4-tetrahydroquinoxaline (THQ) in heterocyclic chemistry and drug discovery. Executive Summary The 1,2,3,4-tetrahydroquinoxaline (THQ) moi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and reactivity of 1,2,3,4-tetrahydroquinoxaline (THQ) in heterocyclic chemistry and drug discovery.

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) moiety represents a "privileged scaffold" in medicinal chemistry, distinct from its fully aromatic parent, quinoxaline. Characterized by a bicyclic structure fusing a benzene ring with a saturated piperazine ring, THQ offers unique conformational flexibility and electronic properties that allow it to function as a bioisostere for indoles, quinolines, and benzimidazoles.

While widely utilized in the design of kinase inhibitors, CETP inhibitors, and 5-HT3 antagonists, the scaffold presents specific challenges—primarily its susceptibility to oxidative aromatization. This guide provides an in-depth analysis of the THQ scaffold, focusing on robust synthetic methodologies, strategies to mitigate metabolic instability, and its application in modern drug design.

Structural & Physicochemical Profile

Conformational Analysis

Unlike the planar quinoxaline, 1,2,3,4-THQ adopts a puckered conformation due to the saturation of the C2 and C3 carbons. This non-planar geometry is critical for binding affinity in chiral pockets, such as those found in viral polymerases or specific GPCRs.

  • Nitrogen Character: The N1 and N4 atoms are secondary amines (unless substituted). Their basicity is modulated by the fused benzene ring, making them less basic than isolated piperazines but more nucleophilic than aniline.

  • Chirality: Substitution at C2 or C3 generates stereocenters. The control of this stereochemistry is a major focus of modern asymmetric synthesis (see Section 3.2).

The Oxidation Liability (Expert Insight)

A critical "field-proven" insight for medicinal chemists is the oxidative instability of the THQ scaffold.

  • Mechanism: In vivo, metabolic enzymes (e.g., CYPs) or ambient air can drive the dehydrogenation of THQ back to the fully aromatic quinoxaline or to the dihydro-intermediate (quinone-imine).

  • Mitigation Strategy: "Metabolic Hardening" is often required. A common tactic is gem-dimethyl substitution at the C2 position. This steric blockade prevents the formation of the planar aromatic system, locking the molecule in the reduced state and improving metabolic stability.

Synthetic Architectures

The construction of the THQ core generally follows two logic streams: Reduction of aromatic precursors or De Novo Cyclization .

Pathway A: Reduction of Quinoxalines (Traditional)

The most direct route involves the synthesis of the parent quinoxaline (via condensation of o-phenylenediamine and 1,2-dicarbonyls) followed by selective reduction.

  • Reagents:

    • H₂/Pd-C: Standard catalytic hydrogenation. Efficient but lacks enantiocontrol.

    • NaBH₄/AcOH: A milder protocol often used for selective reduction in the presence of other sensitive groups.

    • Selectivity: Reduction stops at the tetrahydro stage; further reduction of the benzene ring requires harsh conditions (e.g., H₂/Rh).

Pathway B: Asymmetric Hydrogenation (Modern)

For chiral drugs, enantioselective hydrogenation of quinoxalines is the gold standard.

  • Catalyst System: Iridium complexes with chiral phosphine ligands (e.g., Ir-MeO-Biphep).

  • Performance: High enantiomeric excess (ee > 90%) is achievable, allowing access to pure (R)- or (S)-2-substituted THQs.

Pathway C: Pd-Catalyzed Cyclization (Buchwald-Hartwig)

This route builds the ring from acyclic precursors, allowing for diverse substitution patterns on the benzene ring that are hard to access via the quinoxaline reduction route.

  • Substrates: o-Haloanilines reacting with 1,2-diamines or amino-alcohols.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the primary synthetic pathways and the critical oxidation/alkylation reactivity nodes.

THQ_Pathways OPD o-Phenylenediamine Quinoxaline Quinoxaline (Aromatic) OPD->Quinoxaline Condensation (-2 H2O) Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Quinoxaline THQ 1,2,3,4-Tetrahydroquinoxaline (THQ) Quinoxaline->THQ Reduction (H2/Pd or NaBH4) Alkylated_THQ N-Alkylated THQ (Drug Candidate) THQ->Alkylated_THQ Electrophilic Attack (R-X, Base) Oxidized_Metabolite Oxidized Metabolite (Aromatic Reversion) THQ->Oxidized_Metabolite Metabolic Oxidation (CYP450 / Air) Oxidized_Metabolite->Quinoxaline Aromatization

Figure 1: Synthetic logic flow from precursors to the THQ scaffold, highlighting the divergent pathways of functionalization versus metabolic oxidation.

Medicinal Chemistry Case Study: CETP Inhibitors

The development of Cholesteryl Ester Transfer Protein (CETP) inhibitors provides a textbook example of the THQ scaffold's utility and limitations.

  • The Discovery: Early screens identified tetrahydroquinoxaline derivatives (e.g., Compound 5 in Pfizer/Merck literature) as potent CETP inhibitors. The scaffold provided the necessary lipophilicity and geometry to bind the hydrophobic tunnel of CETP.

  • The Problem: The THQ core showed poor chemical stability, oxidizing to the quinoxalinium cation or fully aromatic quinoxaline upon storage or metabolism. This oxidation altered the binding mode and introduced toxicity risks.

  • The Solution (Scaffold Hopping): Medicinal chemists utilized the structure-activity relationship (SAR) data from the THQ series to design indoline and tetrahydroquinoline analogs. By removing one nitrogen or constraining the ring further, they maintained potency while eliminating the oxidative liability.

  • Lesson: When using THQ, always assess oxidative stability early in the lead optimization phase.

Experimental Protocols

Protocol A: General Synthesis via Reduction of Quinoxaline

This protocol is robust for generating gram-scale quantities of unsubstituted or symmetrically substituted THQs.

  • Reagents: Quinoxaline (1.0 equiv), Sodium Borohydride (NaBH₄, 4.0 equiv), Glacial Acetic Acid (AcOH).

  • Setup: 250 mL round-bottom flask, magnetic stir bar, ice bath.

  • Procedure:

    • Dissolve quinoxaline (e.g., 1.3 g, 10 mmol) in glacial acetic acid (20 mL).

    • Cool the solution to 0–5 °C.

    • Critical Step: Add NaBH₄ pellets (1.5 g, 40 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction with hydrogen gas evolution.

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The fluorescent quinoxaline spot should disappear.

  • Workup:

    • Basify the mixture to pH > 10 using 20% NaOH solution (add slowly with cooling).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography.

  • Yield: Typically 85–95%. Product is a low-melting solid or oil, susceptible to darkening (oxidation) if stored in air.

Protocol B: Regioselective N-Alkylation

Differentiation between N1 and N4 is difficult unless one position is sterically hindered or electronically deactivated.

  • Substrate: 2-Methyl-1,2,3,4-tetrahydroquinoxaline.

  • Reagents: Benzyl bromide (1.0 equiv), K₂CO₃ (2.0 equiv), DMF.

  • Procedure:

    • Dissolve substrate in DMF. Add K₂CO₃.

    • Add Benzyl bromide dropwise at 0 °C.

    • Stir at RT for 12 hours.

  • Outcome: The reaction preferentially occurs at the N4 position (the less sterically hindered amine, distal to the methyl group).

  • Validation: 1H NMR will show the benzyl methylene protons and a shift in the C3 protons.

Key Data Summary

PropertyQuinoxaline (Parent)1,2,3,4-Tetrahydroquinoxaline (THQ)Relevance
Hybridization Planar (sp²)Puckered (sp³)THQ binds 3D chiral pockets better.
Basicity (pKa) Weak base (~0.6)Moderate base (N1/N4 ~ secondary amine)THQ can form salts; better solubility.
Stability High (Aromatic)Moderate (Oxidation prone)THQ requires antioxidants or structural blocks.
Fluorescence Highly FluorescentNon-fluorescentUseful for reaction monitoring (TLC).

References

  • Review of THQ Synthesis: Sahoo, A. K., & Bhattacharyya, A. (2024). Recent Advances in Synthetic Routes for Biologically Active Tetrahydroquinoxalines and Derivatives. Current Organic Chemistry.

  • Asymmetric Hydrogenation: Highly enantioselective synthesis of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science.

  • CETP Inhibitor Discovery: Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach. (Discusses the THQ to Indoline scaffold hop).

  • Fungicidal Applications: Synthesis and Evaluation of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry.

  • Synthetic Protocol (Reduction): Synthesis of 1,2,3,4-tetrahydroquinoxaline. PrepChem.

Foundational

Introduction: The Therapeutic Promise and Toxicological Hurdles of Quinoxaline Carboxamides

An In-Depth Technical Guide to the Toxicity Profile and Safety Assessment of Quinoxaline Carboxamides The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a "privileged structure" i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicity Profile and Safety Assessment of Quinoxaline Carboxamides

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] Among these, quinoxaline carboxamides have emerged as a particularly promising class. The strategic incorporation of the carboxamide moiety can significantly modulate the compound's physicochemical properties and biological activity. Notably, replacing other functional groups, such as nitriles, with a carboxamide has been shown to reduce cytotoxicity while retaining or even enhancing therapeutic potency, making this class a focal point for drug development.[4][5]

However, as with any emerging class of therapeutic agents, a thorough understanding of their safety profile is paramount. The journey from a promising lead compound to a clinically approved drug is paved with rigorous toxicological evaluation. Toxicity issues are a primary cause of late-stage drug attrition, and for the quinoxaline class, some derivatives have been associated with significant toxicity, hindering their clinical progression.[2][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known toxicity profile of quinoxaline carboxamides, delves into the underlying mechanisms of toxicity, and outlines a robust framework for their preclinical safety assessment in line with modern regulatory standards.

Part 1: The Toxicological Landscape of Quinoxaline Derivatives

The toxicity of quinoxaline derivatives can vary significantly based on the specific substitutions on the core structure. While the carboxamide group often confers a more favorable safety profile, a broad understanding of the potential liabilities of the parent scaffold is essential.

Target Organ Toxicity and Dose-Limiting Toxicities (DLTs)

Preclinical and clinical studies have identified several key target organs for quinoxaline-related compounds.

  • Hematologic System: Neutropenia has been identified as a dose-limiting toxicity (DLT) in a Phase I clinical trial of the quinoxaline analogue R(+)XK469, indicating that the hematopoietic system is a sensitive target.[7]

  • Major Organs: In vivo studies in rats have pointed to the heart and spleen as potential target organs for toxicity for some quinoxaline 1,4-di-N-oxides.[6] However, other studies on specific quinoxalinone derivatives found no significant changes in the relative weights of the liver, kidney, spleen, pancreas, heart, or brain at the No-Observed-Adverse-Effect Level (NOAEL).[8] The liver and kidneys are frequently identified as major target organs for the broader class of quinoxaline 1,4-di-N-oxides (QdNOs).[9]

  • Local Irritation: Safety Data Sheets (SDS) for basic quinoxaline structures classify them as skin and eye irritants, which may also cause respiratory irritation.[10][11] This is a baseline consideration for handling and formulation.

Acute Toxicity and Lethality

Acute toxicity studies determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric.

  • For the derivative 6-nitro-2(1H)-quinoxalinone (NQX), the intraperitoneal (i.p.) LD50 in Wistar rats was determined to be 161.16 mg/kg, classifying it as a moderately toxic substance.[8][12] The NOAEL in this study was established at 40 mg/kg.[8][12]

  • For a series of quinoxaline 1,4-di-N-oxides administered intraperitoneally, the LD50 range was estimated to be between 30 and 120 mg/kg.[6]

These values provide a critical starting point for dose selection in further sub-chronic and chronic toxicity studies.

Part 2: Unraveling the Mechanisms of Toxicity

Understanding how a compound exerts toxicity is crucial for predicting and mitigating risk. For quinoxaline derivatives, particularly the N-oxide subclass to which many active carboxamides belong, the primary mechanisms revolve around metabolic activation and oxidative stress.

Reductive Metabolism and Oxidative Stress

A key mechanistic theme for quinoxaline 1,4-di-N-oxides (QdNOs) is their metabolic reduction. The two N-oxide groups, often essential for biological activity, can be enzymatically reduced within the body.[5][13] This one-electron reduction process can generate radical intermediates that react with molecular oxygen, leading to the formation of Reactive Oxygen Species (ROS) such as superoxide anions.[14]

This cascade is believed to be a central driver of toxicity. An excessive ROS burden overwhelms the cell's antioxidant defenses, leading to oxidative stress, a state that can cause widespread damage to cellular components.[14]

G

Mechanism of Toxicity via Reductive Metabolism.
Genotoxicity and DNA Damage

A direct consequence of oxidative stress is damage to DNA. ROS can induce lesions, strand breaks, and adducts, leading to mutations. This potential for genotoxicity is a significant safety concern. Indeed, the antibacterial action of some QdNOs is attributed to their ability to inhibit DNA synthesis and cause DNA degradation.[5] This same mechanism, if it occurs in mammalian cells, can lead to mutagenicity and carcinogenicity. Some quinoxaline derivatives have been shown to be DNA-damaging agents, which is a predicted mode of action for their therapeutic effect against mycobacteria but also a potential source of toxicity.[15][16][17]

Part 3: Structure-Toxicity Relationships (STR)

A key goal in drug development is to rationally design molecules that maximize efficacy while minimizing toxicity. For quinoxaline carboxamides, several structural features have been identified that influence the safety profile.

  • The Carboxamide Moiety: As previously noted, the introduction of a carboxamide group at position 2 of the quinoxaline ring is a critical toxicity-mitigating modification. Replacing a carbonitrile group with a carboxamide, acyl, or carboxylate group has been shown to reduce cytotoxicity by an order of magnitude in some series.[4][5]

  • Substituents on the Benzene Ring: Electron-withdrawing groups (e.g., halogens) at positions 6 or 7 can promote the reduction of the N-oxide groups.[4] While this can increase antimicrobial or anticancer activity, it may also potentiate the mechanism of toxicity linked to reductive metabolism. Conversely, electron-donating groups can reduce this effect.[4]

  • The Amide Substituent: The nature of the group attached to the carboxamide nitrogen (the R' group in -C(O)NHR') also plays a role. The overall lipophilicity and steric bulk of this substituent can influence the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which in turn affects its concentration at target organs and potential for toxicity.

STR Core Quinoxaline Carboxamide Core | {  Position 2 |  Position 3 |  Positions 6/7 } Mod2 Position 2: Carboxamide (vs. Cyano/Nitrile) • Generally reduces cytotoxicity Core:p2->Mod2 Mod67 Positions 6/7: Substituents • Electron-withdrawing groups (Cl, F)  may increase reductive activation • Electron-donating groups may decrease it Core:p67->Mod67 Toxicity Toxicity Profile Toxicity->Mod2 Influenced by Toxicity->Mod67 Influenced by ModAmide Amide Substituent (R') • Influences ADME properties • Affects lipophilicity & target engagement Toxicity->ModAmide Influenced by

Key Structure-Toxicity Relationships for Quinoxaline Carboxamides.

Part 4: A Framework for Preclinical Safety Assessment

A systematic, tiered approach to toxicity testing is essential for evaluating the safety of novel quinoxaline carboxamides. This framework, consistent with guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH), begins with computational and in vitro models before progressing to more complex in vivo studies.[18][19][20] All non-clinical safety studies intended for regulatory submission must be conducted under Good Laboratory Practice (GLP) to ensure data integrity and reliability.[19][20]

G cluster_1 cluster_2 cluster_3 start New Quinoxaline Carboxamide Candidate insilico Tier 1: In Silico & In Vitro (Early De-risking) start->insilico insilico_details ADMET Prediction (Drug-likeness, Toxicity alerts) In Vitro Cytotoxicity (e.g., MTT on HepG2, etc.) Bacterial Mutagenicity (Ames Test) Metabolic Stability (Microsomes, Hepatocytes) Off-Target Screening (e.g., hERG, Safety47 Panel) invivo_acute Tier 2: In Vivo Acute & PK/PD (Dose Finding) invivo_acute_details Acute Toxicity Study (Rodent, single dose, LD50/NOAEL) Pharmacokinetics (PK) (ADME profiling) Safety Pharmacology Core Battery (CNS, CV, Respiratory) invivo_repeat Tier 3: Repeat-Dose & Genotoxicity (IND-Enabling) invivo_repeat_details Repeat-Dose Toxicity (Rodent & Non-rodent, e.g., 28-day) In Vivo Genotoxicity (e.g., Micronucleus Test) Reproductive Toxicology (As needed) Carcinogenicity Assessment (As needed, per ICH S1) end IND Submission (Clinical Trials) insilico_details->invivo_acute invivo_acute_details->invivo_repeat invivo_repeat_details->end

Tiered Preclinical Safety Assessment Workflow.
Tier 1: In Silico and In Vitro Screening

This initial phase aims to identify potential liabilities early and cost-effectively.

  • In Silico ADMET Prediction: Computational models are used to predict properties like drug-likeness (e.g., Lipinski's Rule of Five), pharmacokinetic profiles, and potential toxicities.[21][22][23] This helps prioritize candidates and flag potential issues like mutagenicity or hERG channel inhibition.

  • In Vitro Cytotoxicity Assays: These assays measure a compound's toxicity to cultured cells. The Selectivity Index (SI), the ratio of cytotoxic concentration to efficacious concentration (e.g., IC50/MIC), is a critical parameter. An SI value >10 is generally considered favorable.[1]

    Table 1: Representative In Vitro Cytotoxicity Data

    Compound Class Cell Line Assay Endpoint Typical Result Reference
    Quinoxaline Carboxamides HepG2 (Liver) MTT IC50 Used to calculate SI [1]
    Quinoxaline Derivatives Various Cancer Lines Proliferation IC50 Varies widely [22]

    | Quinoxaline 1,4-Dioxides | Macrophages (J774A) | Cytotoxicity | CC50 | High variability observed |[24] |

    Experimental Protocol: MTT Cytotoxicity Assay

    • Cell Seeding: Plate cells (e.g., HepG2 human liver cells) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the quinoxaline carboxamide test compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

    • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Genotoxicity Screening (Ames Test): The bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenic potential, a key component of genotoxicity testing required by regulatory agencies.[18]

Tier 2: In Vivo Acute Toxicity and Safety Pharmacology

If a compound shows a promising in vitro profile, it progresses to animal studies.

  • Acute Toxicity Studies: These studies, often guided by OECD Test Guideline 423 (Acute Toxic Class Method) or similar protocols, use a small number of animals to determine the LD50 and identify signs of toxicity after a single dose.[8]

    Experimental Protocol: In Vivo Acute Toxicity Study (Rodent)

    • Animal Acclimation: Use healthy, young adult rodents (e.g., Wistar rats, 8-12 weeks old) from a single sex (typically female, as they are often slightly more sensitive). Acclimate the animals to laboratory conditions for at least 5 days.

    • Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a single animal at a dose selected based on in vitro data or a stepwise procedure.

    • Observation: Observe the animal closely for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity, including changes in behavior, body weight, food/water consumption, and any instances of morbidity or mortality.[8][12]

    • Dose Progression: Based on the outcome for the first animal, dose additional animals in a stepwise manner to refine the estimate of the LD50.

    • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to examine for any pathological changes in organs and tissues.

    • Endpoint Determination: Analyze the mortality data to determine the LD50 and identify the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are seen.[8]

  • Safety Pharmacology: The ICH S7A guideline requires a core battery of tests to assess the effects of a drug candidate on vital functions.[25] This includes evaluating effects on the central nervous, cardiovascular (including QT interval prolongation), and respiratory systems.

Tier 3: IND-Enabling Toxicity Studies

These are the definitive studies required for an Investigational New Drug (IND) application.

  • Repeat-Dose Toxicity Studies: These studies involve administering the compound daily for an extended period (e.g., 28 or 90 days) in both a rodent and a non-rodent species. They are designed to identify target organs of toxicity, establish a NOAEL for chronic exposure, and characterize the dose-response relationship.[25]

  • Further Genotoxicity and Carcinogenicity: In vivo genotoxicity assays (e.g., micronucleus test) are conducted to complement the in vitro Ames test. Long-term carcinogenicity studies may be required depending on the drug's intended use and duration of treatment, as outlined in ICH S1 guidelines.[18][25]

  • Reproductive and Developmental Toxicity: These studies are required if the drug is intended for use in women of childbearing potential.[18][25]

Conclusion and Future Directions

Quinoxaline carboxamides represent a fertile ground for the discovery of new medicines. Their key advantage lies in the potential to engineer molecules with high therapeutic potency and reduced cytotoxicity compared to other quinoxaline classes. The primary toxicity concerns are linked to the broader quinoxaline scaffold, particularly for N-oxide derivatives, and center on reductive metabolism leading to oxidative stress and potential genotoxicity.

For drug development professionals, a successful path forward relies on a deep understanding of these mechanisms and a systematic approach to safety assessment. Early and integrated toxicity testing, from in silico profiling to robust in vitro and in vivo studies, is not merely a regulatory requirement but a fundamental scientific necessity. By focusing on structure-toxicity relationships—specifically by optimizing substituents on the carboxamide and the quinoxaline core—it is possible to rationally design safer quinoxaline carboxamides. Future research should continue to elucidate the specific reductases involved in their metabolic activation and explore the use of targeted antioxidant strategies as potential safety enhancers for this promising class of therapeutic agents.

References

  • Regulatory guidelines for conducting toxicity studies by ich | PPTX - Slideshare. (n.d.).
  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13).
  • Katariya, D., et al. (2025, October 21). ADME Profiling of Quinoxaline-Based Oxazole Derivatives for Drug-Likeness Assessment. Reviews and Advances in Chemistry.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC.
  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1).
  • Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. (n.d.).
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023, August 17). MDPI.
  • New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. (n.d.). RSC Publishing.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). MDPI.
  • Safety Guidelines - ICH. (n.d.).
  • Reference Protocols for Toxicity Testing - NCBI - NIH. (n.d.).
  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2021, December 15). PubMed.
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (n.d.). PMC.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.
  • Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2024, September 30). MDPI.
  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2021, July 29).
  • Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression. (2010, November 15). PubMed.
  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. (2024, March 20).
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PMC.
  • In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H). (2017, March 20).
  • In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H) quinoxalinone) in wistar rats. (2025, August 10). ResearchGate.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PMC.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016, March 21).
  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. (2016, May 15). PubMed.
  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate.
  • A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours. (2008, August 15). PubMed.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Quinoxaline SDS, 91-19-0 Safety Data Sheets - ECHEMI. (n.d.).
  • Quinoxaline - Apollo Scientific. (2023, August 2).
  • (PDF) Esters of Quinoxaline-7-Carboxylate 1,4-Di-N-Oxide as Potential Inhibitors of Glycolytic Enzymes of Entamoeba Histolytica: In Silico Approach. (2023, February 10). ResearchGate.
  • (PDF) Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). ResearchGate.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). PMC.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
  • In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. (2014, February 21). MDPI.
  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. (2021, June 25). MDPI.

Sources

Exploratory

A Technical Guide to the History, Discovery, and Biological Activity of Tetrahydroquinoxalines

Introduction: The Tetrahydroquinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry The 1,2,3,4-tetrahydroquinoxaline moiety is a nitrogen-containing heterocyclic scaffold that has garnered significant atten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroquinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoxaline moiety is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of various functional groups, making it an ideal building block for the design of biologically active molecules. This guide provides an in-depth exploration of the history, discovery, and diverse biological activities of tetrahydroquinoxalines, intended for researchers, scientists, and professionals in drug development. We will delve into the key milestones in the synthesis and biological evaluation of these compounds, their mechanisms of action, and their potential as therapeutic agents.

A Historical Overview: From Foundational Synthesis to the Dawn of Biological Significance

The journey of tetrahydroquinoxalines from chemical curiosities to promising drug candidates has been one of incremental advances in synthetic chemistry and biological screening. While the quinoxaline core has been known for over a century, the specific exploration of its tetrahydro derivatives and their biological potential has been a more recent endeavor. An early and notable contribution to the stereospecific synthesis of this scaffold was documented in 1970 with the unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline.[2] This work laid the groundwork for creating stereochemically defined tetrahydroquinoxalines, a critical aspect for understanding their interactions with biological targets.

Initially, the synthesis of tetrahydroquinoxalines was primarily achieved through the hydrogenation of the corresponding quinoxaline precursors.[3][4] Over the past two decades, there has been a surge in the development of novel and efficient synthetic methodologies, including cycloaddition reactions, condensation reactions, and intramolecular cyclizations, which have significantly expanded the chemical space available for exploration.[1] This has been instrumental in the discovery of the diverse biological activities associated with this scaffold.

Diverse Biological Activities and Underlying Mechanisms of Action

Tetrahydroquinoxaline derivatives have been found to exhibit a wide spectrum of pharmacological activities. This section will detail some of the most significant of these, with a focus on their mechanisms of action.

Anticancer Activity

The potential of tetrahydroquinoxalines as anticancer agents is one of their most extensively studied properties. They have been shown to exert their effects through various mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

1. Microtubule Targeting Agents: Colchicine Binding Site Inhibitors

Several tetrahydroquinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[5] By binding to this site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in cancer cells.[5] This mechanism is particularly promising as it can overcome multidrug resistance, a common challenge with other microtubule-targeting agents.[5]

2. Modulation of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Tetrahydroquinoline and quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[7][8] By blocking the activity of these key kinases, these compounds can effectively halt the downstream signaling that promotes cancer cell growth and survival.[7] The dual inhibition of both PI3K and mTOR is considered a particularly effective strategy, as it can prevent the feedback activation of alternative survival pathways.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT THQ Tetrahydroquinoxaline Derivatives THQ->PI3K inhibits THQ->mTORC1 inhibits

Figure 1: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoxalines.
Antiviral Activity

The quinoxaline scaffold is present in a number of compounds with demonstrated antiviral activity.[9] Antiviral drugs typically work by interfering with the viral life cycle, such as by blocking viral entry into host cells, inhibiting the replication of the viral genome, or preventing the release of new viral particles.[10][11][12] While the precise mechanisms for many tetrahydroquinoxaline-based antiviral agents are still under investigation, their ability to inhibit viral enzymes like reverse transcriptase is a key area of research.[9]

Other Notable Biological Activities
  • AMPD2 Inhibition: Recent studies have identified 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as inhibitors of AMP deaminase 2 (AMPD2) with a novel allosteric mechanism of action.[13] These compounds induce a conformational change in the enzyme, preventing the binding of its substrate, AMP.[13] AMPD2 is implicated in energy homeostasis and immuno-oncology, making these inhibitors valuable research tools and potential therapeutic leads.[13]

  • Antibacterial and Antifungal Activity: Various derivatives have shown promising activity against a range of bacterial and fungal pathogens.[14]

  • Neuroprotective Effects: Some tetrahydroisoquinoline analogs, a closely related class of compounds, have demonstrated neuroprotective properties, suggesting that tetrahydroquinoxalines may also have potential in this area.[15][16]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of tetrahydroquinoxaline and tetrahydroquinoline derivatives has been evaluated against numerous human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 15 MCF-7 (Breast)15.16[17]
HepG-2 (Liver)18.74[17]
A549 (Lung)18.68[17]
Compound 10 MCF-7 (Breast)25.32[17]
HepG-2 (Liver)30.11[17]
A549 (Lung)28.45[17]
Compound 13 MCF-7 (Breast)68.02[17]
HepG-2 (Liver)55.23[17]
A549 (Lung)60.17[17]
Compound 16 MCF-7 (Breast)45.19[17]
HepG-2 (Liver)50.33[17]
A549 (Lung)48.76[17]
Compound 2 MCF-7 (Breast)50[18]
MDA-MB-231 (Breast)25[18]
Quinoline 13 HeLa (Cervical)8.3[19]
Tetrahydroquinoline 18 HeLa (Cervical)13.15[19]

Synthetic Strategies for Bioactive Tetrahydroquinoxalines

The synthesis of the tetrahydroquinoxaline scaffold can be achieved through various methods, with the choice of route often depending on the desired substitution pattern.

General Synthetic Approaches
  • Hydrogenation of Quinoxalines: This is a classical and straightforward method for the preparation of the tetrahydroquinoxaline core.[3]

  • Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot without the need for isolating intermediates, offer an efficient and atom-economical approach to complex tetrahydroquinolines and related structures.[20]

  • SN2-type Ring-Opening of Aziridines: This method, followed by a palladium-catalyzed intramolecular C-N bond formation, provides a highly regio- and stereoselective route to both racemic and non-racemic tetrahydroquinoxalines.[21]

Experimental Protocol: General Synthesis of 1,2,3,4-Tetrahydroquinoxalines via Reduction of Quinoxalin-2-ones

This protocol provides a general method for the synthesis of 1,2,3,4-tetrahydroquinoxalines from the corresponding quinoxalin-2-one precursors, as adapted from the literature.[22]

Materials:

  • Quinoxalin-2-one derivative

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Celite

  • Anhydrous sodium sulfate (Na2SO4)

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, dissolve lithium aluminum hydride (6.5–8.8 equivalents) in anhydrous THF and cool the solution to 0 °C using an ice bath.

  • Addition of Starting Material: While stirring, add a solution of the quinoxalin-2-one in anhydrous THF dropwise to the LiAlH4 solution over a period of 5 minutes at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of water, followed by ethyl acetate.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the aluminum salts.

  • Workup: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter off the drying agent and remove the solvent in vacuo to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Protocols for Biological Evaluation

To assess the biological activity of newly synthesized tetrahydroquinoxaline derivatives, a variety of in vitro assays can be employed. The following is a detailed protocol for a common cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • Test tetrahydroquinoxaline compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[17] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µM).[17] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[17][18]

  • MTT Addition: After the incubation period, carefully remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[6] Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h (cell attachment) A->B C 3. Treat cells with tetrahydroquinoxaline derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent and incubate 2-4h D->E F 6. Solubilize formazan crystals (DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % viability and IC50 values G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Progress in Drug Development and Future Perspectives

The promising preclinical data for many tetrahydroquinoxaline derivatives has led to further investigation of their potential as clinical drug candidates. For instance, quinoxaline derivatives such as PX-866 and PKI-587, which target the PI3K/mTOR pathway, have been evaluated in clinical trials for the treatment of various cancers, including breast and non-small cell lung cancer.[7] While the journey from a promising scaffold to an approved drug is long and challenging, the continued exploration of tetrahydroquinoxalines is warranted.

Future research in this area will likely focus on:

  • The synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • A deeper understanding of the mechanisms of action for their diverse biological activities.

  • The use of computational methods to guide the design of new and more effective tetrahydroquinoxaline-based drugs.

The versatility of the tetrahydroquinoxaline scaffold, combined with the growing body of evidence supporting its biological activities, ensures that it will remain a significant area of interest in medicinal chemistry and drug discovery for years to come.

References

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives | ACS Omega - ACS Publications. (2017, May 8). ACS Publications. [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC. (2021, October 4). National Center for Biotechnology Information. [Link]

  • The anticancer IC50 values of synthesized compounds. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of tetrahydroquinoxalines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity | Request PDF - ResearchGate. (2025, December 29). ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed. (2019). National Center for Biotechnology Information. [Link]

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • (PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - ResearchGate. (2022). ResearchGate. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed. (2023, January 15). National Center for Biotechnology Information. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC. (2023, October 16). National Center for Biotechnology Information. [Link]

  • Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (2021, November 12). ACS Publications. [Link]

  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioassays for anticancer activities - University of Wollongong Research Online. (2013, January 1). University of Wollongong. [Link]

  • Tetrahydroquinoline - Wikipedia. (n.d.). Wikipedia. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). Royal Society of Chemistry. [Link]

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). Taylor & Francis. [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline- derivatives as kinase inhibitors - ZORA. (2020, May 19). ZORA (Zurich Open Repository and Archive). [Link]

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthetic Routes for Biologically Active Tetrahydroquinoxalines and Derivatives: A Comprehensive Review | Bentham Science Publishers. (2024, February 1). Bentham Science. [Link]

  • (PDF) 1,2,3,4-Tetrahydroquinoxaline - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer - Taylor & Francis. (2022, December 20). Taylor & Francis Online. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Taylor & Francis. (2023, January 17). Taylor & Francis Online. [Link]

  • Quinoxaline studies. XVI. Unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline | The Journal of Organic Chemistry - ACS Publications. (1970, July 1). ACS Publications. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. (2021, June 19). MDPI. [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways - Research Journal of Pharmacy and Technology. (2024, January 8). RJPT. [Link]

  • Full article: Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - Taylor & Francis. (2013, April 22). Taylor & Francis Online. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ResearchGate. (2020, June 16). ResearchGate. [Link]

  • A review: Mechanism of action of antiviral drugs - PMC. (2021, March 16). National Center for Biotechnology Information. [Link]

  • Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters - EBSCO. (n.d.). EBSCO. [Link]

Sources

Protocols & Analytical Methods

Method

Efficient Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide: A Detailed Guide for Researchers

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a carboxamide functionality at the 2-pos...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a carboxamide functionality at the 2-position further enhances its potential for developing novel therapeutic agents. This comprehensive guide provides detailed application notes and protocols for the efficient synthesis of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide, designed for researchers, scientists, and professionals in drug development. This document eschews rigid templates in favor of a logically structured narrative that delves into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline ring system, a fused di-nitrogen heterocyclic, is a key pharmacophore in a wide array of therapeutic areas. Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive scaffold for interacting with various biological targets. Derivatives have shown promise as anticancer, antimicrobial, and antiviral agents. The addition of a carboxamide group at the C-2 position introduces a versatile handle for further functionalization and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

This guide will explore two primary synthetic routes to the target molecule, 1,2,3,4-tetrahydroquinoxaline-2-carboxamide, starting from the readily accessible ethyl quinoxaline-2-carboxylate. Each route will be discussed in detail, highlighting the advantages and potential challenges associated with each approach.

Synthetic Strategies: Two Convergent Pathways

The synthesis of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide can be efficiently achieved through two principal multi-step pathways, both commencing with the synthesis of ethyl quinoxaline-2-carboxylate.

Route A involves the initial reduction of the quinoxaline ring system followed by the amidation of the resulting saturated ester. Conversely, Route B prioritizes the formation of the carboxamide from the aromatic ester, followed by the reduction of the quinoxaline core. The choice between these routes may depend on the desired scale of the reaction, available equipment, and tolerance of downstream functional groups.

Synthetic_Strategies cluster_0 Starting Material cluster_1 Intermediate cluster_2 Route A cluster_3 Route B start o-Phenylenediamine + Ethyl 2-oxo-3-butenoate quinoxaline_ester Ethyl quinoxaline-2-carboxylate start->quinoxaline_ester Condensation thq_ester Ethyl 1,2,3,4-tetrahydro- quinoxaline-2-carboxylate quinoxaline_ester->thq_ester Reduction quinoxaline_amide Quinoxaline-2-carboxamide quinoxaline_ester->quinoxaline_amide Amidation final_product_A 1,2,3,4-Tetrahydroquinoxaline- 2-carboxamide thq_ester->final_product_A Amidation final_product_B 1,2,3,4-Tetrahydroquinoxaline- 2-carboxamide quinoxaline_amide->final_product_B Reduction

Figure 1: Overview of the two synthetic routes to 1,2,3,4-tetrahydroquinoxaline-2-carboxamide.

Protocol 1: Synthesis of Ethyl Quinoxaline-2-carboxylate (Starting Material)

The foundational step for both synthetic routes is the preparation of ethyl quinoxaline-2-carboxylate. This is typically achieved through the condensation of o-phenylenediamine with an appropriate α-ketoester, such as ethyl pyruvate or a related derivative.

Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and ethanol (5-10 mL per gram of diamine).

  • Reagent Addition: Slowly add ethyl pyruvate (1.1 eq) to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

ParameterCondition
Starting Materials o-phenylenediamine, Ethyl pyruvate
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 85-95%

Table 1: Summary of reaction conditions for the synthesis of ethyl quinoxaline-2-carboxylate.

Route A: Reduction Followed by Amidation

This route prioritizes the saturation of the heterocyclic ring system before introducing the carboxamide functionality. Catalytic hydrogenation is the method of choice for this reduction, offering high yields and stereoselectivity.

Route_A_Workflow start Ethyl quinoxaline-2-carboxylate step1 Catalytic Hydrogenation (H₂, Pd/C or PtO₂) start->step1 intermediate Ethyl 1,2,3,4-tetrahydro- quinoxaline-2-carboxylate step1->intermediate step2 Amidation (NH₃ in MeOH or NH₄Cl/NaCN) intermediate->step2 product 1,2,3,4-Tetrahydroquinoxaline- 2-carboxamide step2->product

Figure 2: Workflow for Route A: Reduction followed by amidation.
Protocol 2A: Catalytic Hydrogenation of Ethyl Quinoxaline-2-carboxylate

The reduction of the pyrazine ring of the quinoxaline system can be achieved using various catalytic systems. Palladium on carbon (Pd/C) and platinum dioxide (PtO₂) are commonly employed catalysts for this transformation.

  • Catalyst and Substrate: In a hydrogenation vessel, dissolve ethyl quinoxaline-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add the catalyst (5-10 mol% Pd/C or PtO₂).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to afford the crude ethyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

ParameterCondition
Catalyst 5-10 mol% Pd/C or PtO₂
Solvent Ethanol or Ethyl Acetate
Hydrogen Pressure 50-100 psi
Temperature Room Temperature
Typical Yield >95%

Table 2: Reaction conditions for the catalytic hydrogenation of ethyl quinoxaline-2-carboxylate.

Protocol 3A: Amidation of Ethyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate

The conversion of the ester to the primary amide can be accomplished by treatment with ammonia.

  • Reaction Setup: Dissolve ethyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol.

  • Reaction Conditions: Stir the solution in a sealed pressure vessel at room temperature to 50 °C for 24-48 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route B: Amidation Followed by Reduction

This alternative pathway involves the formation of the carboxamide from the aromatic precursor, followed by the reduction of the quinoxaline ring. This approach can be advantageous if the amide functionality is more stable to the reduction conditions than the ester.

Route_B_Workflow start Ethyl quinoxaline-2-carboxylate step1 Amidation (NH₃ in MeOH) start->step1 intermediate Quinoxaline-2-carboxamide step1->intermediate step2 Catalytic Hydrogenation (H₂, Pd/C or PtO₂) intermediate->step2 product 1,2,3,4-Tetrahydroquinoxaline- 2-carboxamide step2->product

Figure 3: Workflow for Route B: Amidation followed by reduction.
Protocol 2B: Amidation of Ethyl Quinoxaline-2-carboxylate

The direct conversion of the aromatic ester to the corresponding amide is the first step in this route.

  • Reaction Setup: Dissolve ethyl quinoxaline-2-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol.

  • Reaction Conditions: Stir the solution in a sealed pressure vessel at an elevated temperature (e.g., 70-100 °C) for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude quinoxaline-2-carboxamide can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3B: Catalytic Hydrogenation of Quinoxaline-2-carboxamide

The final step is the reduction of the quinoxaline ring in the presence of the carboxamide group.

  • Catalyst and Substrate: In a hydrogenation vessel, suspend quinoxaline-2-carboxamide (1.0 eq) in a suitable solvent such as methanol or ethanol. Add the catalyst (5-10 mol% Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen (50-100 psi) and stir the mixture at room temperature to 50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2A.

Comparison of Synthetic Routes

FeatureRoute A (Reduction then Amidation)Route B (Amidation then Reduction)
Key Intermediate Ethyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylateQuinoxaline-2-carboxamide
Advantages - Milder amidation conditions. - Ester is generally more soluble.- Potentially more stable intermediate.
Disadvantages - The saturated ester might be prone to side reactions during amidation.- Higher temperatures may be required for amidation. - Amide may be less soluble.

Table 3: Comparison of the two synthetic routes.

Mechanistic Insights: The Reduction of the Quinoxaline Ring

The catalytic hydrogenation of the quinoxaline ring proceeds via a stepwise reduction of the two C=N bonds of the pyrazine ring. The catalyst, typically a noble metal like palladium or platinum, adsorbs both the hydrogen gas and the quinoxaline substrate onto its surface. Hydrogen atoms are then transferred to the imine functionalities, leading to the formation of the saturated 1,2,3,4-tetrahydroquinoxaline ring system.

Reduction_Mechanism cluster_0 Catalytic Cycle quinoxaline Quinoxaline Derivative catalyst_surface Catalyst Surface (e.g., Pd/C) quinoxaline->catalyst_surface Adsorption adsorbed_quinoxaline Adsorbed Quinoxaline catalyst_surface->adsorbed_quinoxaline adsorbed_h Adsorbed H atoms catalyst_surface->adsorbed_h h2 H₂ h2->catalyst_surface Adsorption dihydroquinoxaline Dihydroquinoxaline Intermediate adsorbed_quinoxaline->dihydroquinoxaline Hydrogen Transfer adsorbed_h->dihydroquinoxaline Hydrogen Transfer tetrahydroquinoxaline Tetrahydroquinoxaline Product dihydroquinoxaline->tetrahydroquinoxaline Further Hydrogenation tetrahydroquinoxaline->catalyst_surface Desorption

Figure 4: Simplified mechanism of catalytic hydrogenation of the quinoxaline ring.

Troubleshooting and Considerations

  • Incomplete Reduction: If the hydrogenation is sluggish or incomplete, ensure the catalyst is active and the hydrogen gas is of high purity. Increasing the catalyst loading or hydrogen pressure may improve the reaction rate.

  • Side Reactions during Amidation: In Route A, prolonged heating during amidation could potentially lead to side reactions. It is crucial to monitor the reaction closely.

  • Solubility Issues: The carboxamide intermediates or the final product may have limited solubility. Careful selection of solvents for reaction and purification is important.

  • Purification Challenges: The final product, being a primary amide, can sometimes be challenging to purify by chromatography due to its polarity. Recrystallization is often a preferred method.

Conclusion

This guide has outlined two efficient and reliable synthetic protocols for the preparation of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide. By providing detailed experimental procedures, a comparative analysis of the synthetic routes, and insights into the reaction mechanisms, we aim to empower researchers to confidently synthesize this valuable scaffold for their drug discovery and development programs. The choice of the optimal route will depend on specific laboratory constraints and the desired scale of the synthesis.

References

  • Maja, A. M., et al. (2016). First catalytic asymmetric hydrogenation of quinoxaline-2-carboxylates. Tetrahedron, 72(10), 1375–1380. [Link]

  • Zhang, Z., & Du, H. (2015). A Highly cis-Selective and Enantioselective Metal-Free Hydrogenation of 2,3-Disubstituted Quinoxalines. Angewandte Chemie International Edition, 54(2), 623–626. [Link]

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). (2-(Thiophen-2-ylmethyl)phenyl)boronic acid is a a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature for a large range of substrates. The Journal of Organic Chemistry, 77(18), 8386-8400. [Link]

  • Chebolu, R., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]

  • Various Authors. (2024). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: Multiple sources discussing quinoxaline chemistry.
Application

asymmetric synthesis of chiral 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Application Note: Asymmetric Synthesis of Chiral 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide Executive Summary Target Molecule: (S)- or (R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide. Significance: The tetrahydroquinoxa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of Chiral 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Executive Summary

Target Molecule: (S)- or (R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide. Significance: The tetrahydroquinoxaline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for cholesteryl ester transfer protein (CETP) inhibitors, bradykinin antagonists, and various antitumor agents. The C2-carboxamide moiety specifically offers a critical handle for peptidomimetic design, acting as a conformationally restricted amino acid isostere.

Scope: This guide details two distinct, high-fidelity protocols for generating the chiral center at the C2 position:

  • Method A (High-Throughput): Iridium-catalyzed asymmetric hydrogenation. Best for scale-up and maximum enantioselectivity (>95% ee).

  • Method B (Metal-Free): Organocatalytic transfer hydrogenation using Chiral Phosphoric Acids (CPA). Best for academic exploration, avoiding trace metal contamination, and mild conditions.

Strategic Analysis & Precursor Synthesis

Before asymmetric induction, the heteroaromatic precursor Quinoxaline-2-carboxamide (3) must be synthesized.

Workflow Diagram: Precursor Assembly

PrecursorSynthesis OPD o-Phenylenediamine (1) Condensation Condensation (EtOH, Reflux) OPD->Condensation Glyox Ethyl Glyoxalate (2) Glyox->Condensation Ester Quinoxaline-2-carboxylate (Intermediate) Condensation->Ester Amidation Ammonolysis (NH3/MeOH) Ester->Amidation Product Quinoxaline-2-carboxamide (3) Amidation->Product

Caption: Two-step synthesis of the heteroaromatic precursor. Yields typically >85% overall.[1]

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Rationale: Iridium complexes with chiral bisphosphine or phosphoramidite ligands are the "Gold Standard" for reducing electron-deficient heteroarenes. The amide group at C2 can coordinate to the Ir center, potentially enhancing stereocontrol via a chelation mechanism.

Reference Grounding: This protocol adapts the high-performance systems described by Zhou et al. (JACS) and Fan et al. (Angew.[2] Chem), utilizing [Ir(COD)Cl]₂ with a chiral ligand (e.g., (S)-SegPhos or (S)-MeO-BIPHEP).

Materials & Reagents
  • Substrate: Quinoxaline-2-carboxamide (1.0 equiv).

  • Catalyst Precursor: [Ir(COD)Cl]₂ (1.0 mol%).

  • Ligand: (S)-SegPhos or (S)-Difluorphos (2.2 mol%).

  • Additive: Iodine (I₂) (5-10 mol%) — Critical for activating the Ir-precursor.

  • Solvent: Toluene/Dioxane (4:1) or Methanol (anhydrous).

  • Gas: Hydrogen (H₂), 600 psi (40 bar).

Step-by-Step Procedure
  • Catalyst Formation (In Glovebox):

    • In a dried 4 mL vial, mix [Ir(COD)Cl]₂ (6.7 mg, 0.01 mmol) and (S)-SegPhos (13.5 mg, 0.022 mmol) in Toluene (1 mL).

    • Stir at room temperature (RT) for 10–15 minutes until the solution turns clear orange/red.

    • Add Iodine (I₂) (12.7 mg, 0.05 mmol). Stir for another 10 minutes. Note: Halide additives stabilize the active Ir(III) hydride species.

  • Reaction Setup:

    • Dissolve Quinoxaline-2-carboxamide (173 mg, 1.0 mmol) in the catalyst solution. Add additional solvent (3 mL) to ensure solubility.

    • Transfer the mixture to a stainless steel autoclave equipped with a glass liner and a magnetic stir bar.

  • Hydrogenation:

    • Seal the autoclave. Purge with H₂ gas (pressurize to 10 bar, release) three times to remove O₂.

    • Pressurize to 40 bar (600 psi) .

    • Stir at RT to 40°C for 12–18 hours.

  • Work-up:

    • Carefully vent the H₂ gas (fume hood).

    • Concentrate the solvent under reduced pressure.

    • Purification: Flash column chromatography (SiO₂). Eluent: EtOAc/Hexane (gradient 30% to 60%). The amine product is polar; adding 1% Et₃N to the eluent prevents tailing.

Data Validation (Expected Results)
MetricSpecification
Yield > 92%
ee (Enantiomeric Excess) > 96% (S-isomer with S-ligand)
Appearance Off-white crystalline solid

Protocol B: Organocatalytic Transfer Hydrogenation

Rationale: For labs lacking high-pressure equipment or wishing to avoid transition metals, Chiral Phosphoric Acids (CPAs) catalyze the transfer of hydride from Hantzsch esters. This mimics biological NADH reduction.

Reference Grounding: Based on the work of Rueping and List, utilizing BINOL-derived phosphoric acids.

Mechanistic Workflow

Organocatalysis Substrate Quinoxaline-2-carboxamide Complex H-Bonded Activation Complex (Substrate + CPA) Substrate->Complex Protonation CPA Chiral Phosphoric Acid (TRIP or BINOL-PA) CPA->Complex TS Hydride Transfer Transition State Complex->TS HE Hantzsch Ester (Hydride Source) HE->TS Hydride delivery TS->CPA Catalyst Regeneration Product Chiral THQ-Carboxamide TS->Product

Caption: Brønsted acid activation cycle. The CPA bifunctionally activates the imine (substrate) and orients the Hantzsch ester.

Materials & Reagents
  • Catalyst: (R)-TRIP or (R)-BINOL-Phosphoric Acid (5 mol%).

  • Reductant: Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (2.4 equiv).

  • Solvent: Benzene or Toluene (anhydrous).

  • Temperature: 50°C - 60°C.

Step-by-Step Procedure
  • Reaction Assembly:

    • In a screw-cap reaction tube, combine Quinoxaline-2-carboxamide (0.5 mmol), Hantzsch Ester (304 mg, 1.2 mmol), and the Chiral Phosphoric Acid catalyst (0.025 mmol).

    • Add anhydrous Toluene (5 mL).

    • Note: No inert atmosphere is strictly required, but dry solvent is essential for reproducible kinetics.

  • Incubation:

    • Heat the mixture to 60°C with vigorous stirring.

    • Monitor by TLC.[3] The reaction is typically slower than metal catalysis (24–48 hours).

  • Work-up:

    • Cool to RT.

    • Directly load the crude mixture onto a silica gel column.

    • Elute first with non-polar solvent (Hexane/DCM) to remove the pyridine byproduct (oxidized Hantzsch ester).

    • Elute the product with EtOAc/Hexane (1:1).

Analytical Validation (QC)

To ensure the "Trustworthiness" of your results, use these established methods.

1. Enantiomeric Excess (HPLC):

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (80:20 to 90:10).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

  • Retention Times (Typical for OD-H):

    • (S)-enantiomer: ~12 min.

    • (R)-enantiomer: ~16 min.

    • Note: Verify with a racemic standard first.

2. Absolute Configuration:

  • Confirm by optical rotation comparison with literature values or X-ray crystallography if a suitable single crystal (often the HCl salt) can be grown.

References

  • Iridium-Catalyzed Hydrogenation of Quinoxalines: Wang, D.-W., Zeng, W., & Zhou, Y.-G. (2007). Ir-catalyzed asymmetric hydrogenation of quinoxalines with diphosphinite ligands. Tetrahedron: Asymmetry.[1][4][5][6][7][8][9]

  • Organocatalytic Transfer Hydrogenation: Rueping, M., et al. (2005). Enantioselective Organocatalytic Reduction of Quinolines and Quinoxalines. Angewandte Chemie International Edition.

  • Medicinal Relevance of Tetrahydroquinoxalines: Rida, S. M., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[10] American Journal of Organic Chemistry.[11]

  • Stereodivergent Synthesis Protocols: Liu, Y., et al. (2023).[4][6] Protocol for stereodivergent asymmetric hydrogenation of quinoxalines.[4][6] STAR Protocols.[6]

  • HPLC Separation Methods: Bhatia, S., et al. (2007).[9] HPLC separation of enantiomers using chiral stationary phases.[3][8][9][12] Česká a slovenská farmacie.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Quinoxaline-2-Carboxamide Scaffolds

Executive Summary The quinoxaline-2-carboxamide motif is a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as antiviral, antibacterial, and kinase-inhibitory agents.[1] Traditional thermal syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline-2-carboxamide motif is a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as antiviral, antibacterial, and kinase-inhibitory agents.[1] Traditional thermal synthesis of this scaffold is often plagued by prolonged reaction times (12–24 hours), harsh solvents (e.g., refluxing acetic acid), and inconsistent yields due to thermal degradation.

This Application Note details a microwave-assisted (MW) protocol that reduces total synthesis time from hours to minutes while improving yield and purity. We present a robust two-stage workflow:

  • Scaffold Generation: Rapid condensation of o-phenylenediamine with diethyl oxomalonate.

  • Functionalization: Direct microwave-accelerated aminolysis of the ester to the target carboxamide, bypassing the need for intermediate saponification and coupling reagents.

Scientific Foundation: Why Microwave?

The Dielectric Heating Advantage

Unlike conventional heating, which relies on conduction and convection currents to transfer heat from the vessel wall to the solution, microwave irradiation heats the reaction mixture directly through dielectric loss .[2]

  • Dipolar Polarization: Polar solvent molecules and reagents align with the oscillating electric field.[3] As the field alternates (typically 2.45 GHz), molecular rotation creates friction, generating internal heat instantly.

  • Ionic Conduction: Dissolved ions oscillate under the influence of the microwave field, colliding with neighboring molecules and generating heat.

This mechanism allows the reaction mixture to reach temperatures significantly above the solvent's atmospheric boiling point (superheating) in sealed vessels, exponentially increasing the reaction rate according to the Arrhenius equation.

Mechanism Visualization

The following diagram illustrates the transformation workflow and the kinetic advantage of MW irradiation.

G Start o-Phenylenediamine + Diethyl Oxomalonate MW_Step1 MW Irradiation 120°C, 5 min (Dipolar Polarization) Start->MW_Step1 Condensation Intermediate Ethyl Quinoxaline-2-carboxylate (Scaffold) MW_Step1->Intermediate Cyclization MW_Step2 MW Aminolysis + Amine (R-NH2) 150°C, 10 min Intermediate->MW_Step2 Direct Amidation Product Quinoxaline-2-carboxamide (Target) MW_Step2->Product Yield > 85%

Figure 1: Microwave-assisted workflow for the synthesis of Quinoxaline-2-carboxamides. The process bypasses the carboxylic acid intermediate, utilizing high-energy aminolysis.

Instrumentation & Setup

Required Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessels: 10 mL or 30 mL pressure-rated borosilicate glass vials with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed). Note: Fiber optic is recommended for polar solvents to avoid surface-temperature lag.

Reagents
  • o-Phenylenediamine (1.0 equiv)[1]

  • Diethyl oxomalonate (1.1 equiv)

  • Primary/Secondary Amines (for functionalization)

  • Solvents: Ethanol (EtOH), 2,2,2-Trifluoroethanol (TFE) - TFE is a strong microwave absorber and promotes amidation.

  • Catalyst (Optional for Step 2): 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or K₂CO₃.

Experimental Protocols

Protocol A: Scaffold Synthesis (Ring Closure)

Objective: Synthesis of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (or tautomer).

  • Preparation: In a 10 mL microwave vial, dissolve o-phenylenediamine (108 mg, 1.0 mmol) in 3 mL of Ethanol.

  • Addition: Add diethyl oxomalonate (191 mg, 1.1 mmol) dropwise. Cap the vial immediately.

  • Irradiation: Program the microwave reactor with the following "Dynamic" method:

    • Temperature: 120 °C

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi

    • Power: Max 200 W (High stirring)

  • Workup: Cool to room temperature (compressed air cooling). The product often precipitates upon cooling. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH.

Expert Insight: The rapid heating prevents the formation of oxidative by-products often seen in slow reflux conditions.

Protocol B: Direct Aminolysis (Ester Amide)

Objective: Conversion of the ethyl ester to N-substituted quinoxaline-2-carboxamide. Note: Direct aminolysis of esters is kinetically difficult. MW irradiation combined with TFE solvent significantly accelerates this transformation.

  • Preparation: In a 10 mL microwave vial, suspend the Quinoxaline Ester from Protocol A (1.0 mmol) in 2.5 mL of 2,2,2-Trifluoroethanol (TFE).

  • Reagent Addition: Add the target amine (2.0 – 3.0 mmol). Excess amine drives the equilibrium.

    • Optional: Add 10 mol% TBD (catalyst) if the amine is sterically hindered.

  • Irradiation:

    • Temperature: 150 °C

    • Hold Time: 10–15 minutes

    • Pressure Limit: 300 psi

    • Power: Max 300 W

  • Workup: Evaporate the volatile TFE solvent. The residue is usually the pure amide. Wash with dilute HCl (to remove excess amine) and water. Recrystallize from EtOH/Water if necessary.

Data Analysis: Thermal vs. Microwave

The following table summarizes the efficiency gains observed when switching from traditional thermal reflux to the microwave protocol described above.

ParameterTraditional Thermal RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Time (Step 1) 4 – 6 Hours5 Minutes~60x Faster
Reaction Time (Step 2) 12 – 24 Hours10 – 15 Minutes~70x Faster
Solvent Usage 50 – 100 mL2 – 5 mLGreen Chemistry
Typical Yield (Overall) 45 – 60%85 – 92%High Efficiency
Purity (Crude) Requires ChromatographyOften Filtration OnlyProcess Simplified

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Vessel Over-pressurization Solvent boiling point too low or decomposition.Switch to a higher boiling solvent (e.g., DMF or DMSO) or reduce reaction temperature by 10°C.
Low Yield (Amidation) Poor nucleophilicity of the amine.Increase amine equivalents (up to 5.0 eq) or add a catalyst (TBD, 10 mol%). Switch solvent to TFE.
Charring/Decomposition "Hot spots" due to poor stirring or high concentration.Ensure vigorous stirring. Use "Power Cycling" or "Simultaneous Cooling" features if available.

References

  • Microwave Heating Mechanism

    • Kappe, C. O., et al. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry."[4] PMC.

    • 5[6][7]

  • Quinoxaline Synthesis Protocols

    • Shashikala, K., et al.[8] "Conventional and Microwave Assisted Synthesis of Quinoxaline Carboxamide Derivatives." Asian Journal of Chemistry, 2017.[8]

    • 8[6][7]

  • Library Generation & Functionalization

    • "Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investig
    • [1][6][7][9][10]

  • Microwave Theory & Equipment

    • "Theory of Microwave Heating for Organic Synthesis."[3] CEM Corporation.

    • 11[6][7]

Sources

Application

molecular docking protocols for tetrahydroquinoxaline ligands

Application Note: Precision Docking Strategies for Tetrahydroquinoxaline (THQ) Scaffolds Introduction: The Deceptive Simplicity of THQ The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Docking Strategies for Tetrahydroquinoxaline (THQ) Scaffolds

Introduction: The Deceptive Simplicity of THQ

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for cholesteryl ester transfer protein (CETP) inhibitors (e.g., Anacetrapib), kinase inhibitors, and various GPCR ligands. Unlike its fully aromatic cousin quinoxaline, the THQ ring is saturated , introducing two critical computational challenges:

  • Chirality: Carbon atoms C2 and C3 are often chiral centers, requiring precise stereochemical enumeration.

  • Ring Puckering: The saturated nitrogen-containing ring is not planar. It adopts flexible half-chair or twist-boat conformations.

The Failure Mode: Standard high-throughput docking protocols often treat the THQ ring as a rigid, flattened pseudo-aromatic system or sample only the global minimum in vacuum. This leads to high false-negative rates because the bioactive conformation often requires a higher-energy "puckered" state to fit into hydrophobic pockets.

This guide details a protocol to rigorously handle these degrees of freedom.

Phase 1: Ligand Preparation (The "Ensemble" Approach)

Do not dock a single conformer. The energy barrier between the THQ half-chair and twist-boat is low (~2-5 kcal/mol), meaning the protein environment will dictate the shape.

Step 1.1: Stereoisomer Enumeration

If your THQ has substituents at C2/C3, you must generate all stereoisomers (


).
  • Protocol: Use a chiral enumeration tool (e.g., RDKit, Schrödinger LigPrep).

  • Critical Check: Explicitly define

    
     vs 
    
    
    
    geometries.
Step 1.2: Conformational Sampling (Ring Puckering)

Standard 2D


 3D converters often default to a single chair-like structure. You must force the generation of the ring conformational ensemble.
  • Tool: ConfGen, Omega, or RDKit ETKDG.

  • Settings:

    • Energy Window: 10.0 kcal/mol (allow high-energy puckers).

    • RMSD Cutoff: 0.5 Å (to capture subtle ring twists).

    • Output: Generate 5-10 diverse ring conformations per stereoisomer before docking.

Step 1.3: Nitrogen Protonation & Inversion

The N1 and N4 atoms can be pyramidal or planar depending on substitution (e.g., N-acyl vs. N-alkyl).

  • N-Alkyl: Treat as

    
     (pyramidal). The lone pair directionality matters.
    
  • N-Acyl/Aryl: Treat as

    
     (planar) due to resonance.
    
  • Action: If N is secondary, generate both protonated (+1) and neutral states.

Phase 2: Receptor Preparation (Hydrophobic Enclosure)

THQ ligands are often lipophilic (e.g., CETP inhibitors). They bind in deep, hydrophobic tunnels where water displacement is the primary driving force.

Protocol:

  • Water Analysis: Run a hydration site analysis (e.g., WaterMap or 3D-RISM).

    • Rule: Discard waters in the pocket with

      
       kcal/mol (unstable). Keep stable structural waters bridging the backbone.
      
  • Hydrophobic Collapse: If the pocket is large/greasy (like CETP), standard rigid docking fails because the pocket collapses without a ligand.

    • Solution: Use a holo-structure (co-crystallized with a bulky ligand) or perform Induced Fit Docking (IFD) .

Phase 3: The Docking Protocol (Induced Fit)

Due to the bulkiness of substituted THQs (like Anacetrapib), the "lock and key" model is invalid. The receptor side chains must breathe.

Workflow Logic (DOT Diagram)

THQ_Docking_Workflow cluster_LigandPrep Ligand Preparation cluster_Docking Docking Strategy Start Input: 2D THQ Structure Stereo Enumerate Stereoisomers (R/S Centers) Start->Stereo State Protonation & Tautomers (N1/N4 Hybridization) Stereo->State Conf Generate Ring Conformers (Chair/Boat/Twist) Glide Initial Soft Docking (Van der Waals scaling 0.8) Conf->Glide Ensemble Input State->Conf IFD Induced Fit Refinement (Sidechain Optimization) Glide->IFD Top 20 Poses Validation MD Simulation (50ns) RMSD Check of Ring Pucker IFD->Validation Best Scored Pose

Caption: Workflow emphasizing the generation of a conformational ensemble prior to docking to account for THQ ring flexibility.

Step-by-Step Execution:
  • Initial Glide/Vina Screen:

    • Use "Soft" potential (scale vdW radii by 0.8) to allow the bulky THQ to fit into the rigid pocket initially.

    • Retain top 20 poses.

  • Prime/Rosetta Refinement (Induced Fit):

    • Select residues within 5 Å of the ligand.

    • Optimize side chains (Rotamer library search).

    • Minimize the Ligand-Protein complex.[1]

  • Scoring:

    • Prioritize poses where the hydrophobic THQ core is buried (Solvent Accessible Surface Area

      
       0).
      
    • Look for

      
      -cation interactions if the N is protonated.
      

Data Analysis & Validation

Case Study: Anacetrapib Binding to CETP

Anacetrapib contains a bulky THQ core with a trifluoromethyl group.

  • Binding Mode: It binds in the hydrophobic tunnel of CETP.[2][3]

  • Mechanism: "Plug-in-groove."[2] The THQ ring distorts to maximize van der Waals contact with hydrophobic residues (Phe, Leu).

  • Validation Metric: The RMSD of the THQ ring atoms compared to the crystal structure (PDB: 1X8R or similar analogs).

Force Field Comparison for THQ

Not all force fields handle the


 nitrogen inversion correctly.
Force FieldSuitability for THQNotes
OPLS3e / OPLS4 High Excellent parameterization of torsion angles for heterocyclic rings and N-inversion barriers.
GAFF / AMBER ModerateMay require custom parameterization for specific N-substituents to prevent over-flattening of the ring.
MMFF94 LowOften underestimates the energy penalty for ring puckering; tends to make rings too planar.

Post-Docking Validation: MD Simulation

Docking is static. To confirm the THQ "pucker" is stable:

  • Setup: Solvate the complex (TIP3P water), neutralize with ions.

  • Run: Short MD (50-100 ns) using GROMACS or Desmond.

  • Analysis: Plot the Pucker Amplitude (

    
    )  and Phase (
    
    
    
    )
    of the THQ ring over time (Cremer-Pople coordinates).
    • Success: The ring oscillates around a defined minimum (e.g., stable chair).

    • Failure: The ligand ejects or the ring flips rapidly, indicating the docked pose was an artifact.

References

  • Structural Basis of CETP Inhibition

    • Title: How Anacetrapib Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations.[2][3][4][5]

    • Source: PLOS Comput
    • URL:[Link][3]

  • THQ Stereoselectivity

    • Title: Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation.[6]

    • Source: Chemical Science (2019) / PMC.
    • URL:[Link]

  • Flexible Ring Docking

    • Title: Performance evaluation of flexible macrocycle docking in AutoDock.
    • Source: ChemRxiv (2021).
    • URL:[Link]

  • Conformational Analysis of THQ

    • Title: Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rot
    • Source: Journal of Chemical Physics (2018) / PubMed.
    • URL:[Link]

  • PAINS & Assay Interference (Crucial for THQ)

    • Title: Fused Tetrahydroquinolines Are Interfering with Your Assay.[7]

    • Source: Journal of Medicinal Chemistry (2023).
    • URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Assay Methods for Testing Tetrahydroquinoxaline-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline-2-carboxamide Scaffold The quinoxaline r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline-2-carboxamide Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3][4] The tetrahydroquinoxaline-2-carboxamide core, in particular, offers a three-dimensional structure that allows for diverse substitutions, enabling fine-tuning of its pharmacological properties. This application note provides a detailed guide to the in vitro assay methods for characterizing the biological activity of novel tetrahydroquinoxaline-2-carboxamide derivatives, with a focus on anticancer and enzyme inhibition applications.

Part 1: Foundational Assays for Profiling Biological Activity

A primary step in the evaluation of novel chemical entities is to assess their general cytotoxic effects and their impact on cell proliferation. These foundational assays provide a broad overview of the compound's biological activity and guide further, more specific mechanistic studies.

Cell Viability and Cytotoxicity Assays: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a cornerstone for determining the cytotoxic potential of a compound against various cell lines.[1][5][6]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][7]

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinoxaline-2-carboxamide derivatives in the appropriate cell culture medium. Treat the cells with various concentrations of the compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Data Presentation: Example IC50 Values for a Hypothetical Compound Series

Compound IDHCT116 (µM)HepG2 (µM)MCF-7 (µM)
TQ-A15.222.518.9
TQ-B5.88.17.2
TQ-C2.13.52.9
Doxorubicin0.50.80.6

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate Measure Absorbance at 570 nm formazan_solubilization->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Part 2: Mechanistic Assays for Target Identification and Validation

Following the initial screening, it is crucial to elucidate the mechanism of action of the active compounds. Tetrahydroquinoxaline derivatives have been reported to exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis.

Enzyme Inhibition Assays

Many quinoxaline derivatives function as inhibitors of key enzymes involved in disease progression, such as protein kinases and topoisomerases.[1][6]

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibition of a specific kinase (e.g., ASK1, GSK-3β).[8][9]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the purified kinase, and the substrate.

  • Compound Addition: Add varying concentrations of the tetrahydroquinoxaline-2-carboxamide derivative or a known inhibitor (positive control) to the wells. Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Reaction Termination and Detection: After a defined incubation period (e.g., 30-60 minutes), stop the reaction and quantify the product formation. The detection method will depend on the specific kinase assay kit (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Data Presentation: Example Kinase Inhibition Data

Compound IDASK1 IC50 (nM)GSK-3β IC50 (nM)
TQ-B45.2>1000
TQ-C28.7>1000
Staurosporine5.68.9

Protocol: Topoisomerase II Inhibition Assay

Topoisomerase II is a critical enzyme in DNA replication and a target for some anticancer drugs.[6]

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II, and reaction buffer.

  • Compound Incubation: Add serial dilutions of the tetrahydroquinoxaline-2-carboxamide derivative or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction mixture.

  • Reaction Initiation and Termination: Initiate the reaction by adding ATP and incubate at 37°C for 30 minutes. Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A potent inhibitor will prevent the relaxation of supercoiled DNA by topoisomerase II.

Apoptosis and Cell Cycle Analysis

Many cytotoxic compounds induce cell death through apoptosis. Flow cytometry-based assays are powerful tools to quantify apoptosis and analyze the cell cycle distribution.[6]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cells with the tetrahydroquinoxaline-2-carboxamide derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome drug TQ Derivative bcl2 Bcl-2 Family Regulation (e.g., ↓Bcl-2, ↑Bax) drug->bcl2 caspases Caspase Activation (Caspase-9, Caspase-3) bcl2->caspases dna_frag DNA Fragmentation caspases->dna_frag apoptosis Apoptosis dna_frag->apoptosis

Sources

Application

Application Note: A Strategic Guide to Solvent Selection for Reactions of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide and its Precursors

Abstract The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The synthesis and subsequent derivatization of these heterocycles, p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The synthesis and subsequent derivatization of these heterocycles, particularly to form carboxamides, are multi-step processes where solvent selection is a critical, yet often underestimated, parameter. The choice of solvent can profoundly influence reaction rates, yields, selectivity (chemo-, regio-, and stereo-), and impurity profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection. We will delve into the theoretical underpinnings of solvent effects, present a compelling case study on solvent-controlled stereoselectivity, and provide detailed protocols for systematic solvent screening and a representative synthesis.

The Theoretical Framework for Rational Solvent Selection

A solvent is not merely an inert medium for dissolving reactants; it is an active participant in the reaction, influencing outcomes through solvation of ground states and transition states. For the synthesis of complex molecules like 1,2,3,4-tetrahydroquinoxaline-2-carboxamide, understanding fundamental solvent properties is paramount.

Key Solvent Properties and Their Mechanistic Implications

Solvents are broadly classified based on their polarity and their ability to act as a proton donor (proticity).[1] These characteristics directly impact the stabilization of reactants, intermediates, and transition states.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol, Acetic Acid): These solvents possess at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds.[1][2] They are excellent at solvating both cations and anions.[2] In the context of tetrahydroquinoxaline synthesis, they can stabilize charged intermediates in cyclocondensation reactions and are often used for hydrogenation steps.[3][4] However, their hydrogen-bonding capability can suppress the reactivity of nucleophiles by "caging" them, which can be detrimental in reactions like SN2 substitutions.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have a significant dipole moment but lack an acidic proton.[6] They are effective at solvating cations but leave anions relatively "bare" and highly reactive.[1][6] This property makes them ideal for reactions requiring strong nucleophiles, such as SN2 reactions or the N-acylation step to form a carboxamide.[5][6]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents have low dielectric constants and do not effectively solvate charged species. They are often chosen when reactants are non-polar or to minimize side reactions that are accelerated by polarity.

Solvent_Classification start Select Solvent polarity_check Is it Polar? start->polarity_check proticity_check Can it H-Bond? (Protic?) polarity_check->proticity_check Yes nonpolar Non-Polar (e.g., Toluene, Hexanes) polarity_check->nonpolar No polar_aprotic Polar Aprotic (e.g., DMSO, DMF, MeCN) proticity_check->polar_aprotic No polar_protic Polar Protic (e.g., H2O, EtOH, MeOH) proticity_check->polar_protic Yes

Figure 1. Logical workflow for classifying common organic solvents.

Common Synthetic Routes and Solvent Dependencies

The synthesis of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide typically involves two key transformations: the formation of the heterocyclic core and the installation of the carboxamide functionality.

  • Cyclocondensation: This is a widely used method for forming the quinoxaline ring system, typically by reacting an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] Protic solvents like ethanol or methanol are often favored as they can facilitate the proton transfers involved in the imine formation and cyclization steps.[4][8] In some cases, polar aprotic solvents like DMSO are also effective.[9]

  • Reduction/Hydrogenation: The tetrahydro- level of oxidation is often achieved by reducing a quinoxaline precursor. Catalytic hydrogenation is common, and the choice of solvent can be remarkably influential. As detailed in the case study below, switching from a non-polar solvent to a polar protic one can dramatically alter the stereochemical outcome of the reaction.[10]

  • N-Acylation: To form the final carboxamide, an N-acylation reaction is required. This involves reacting the secondary amine of the tetrahydroquinoxaline ring with an activated carboxylic acid (like an acyl chloride) or using a coupling agent. For these reactions, polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or DMF are generally preferred.[11] Protic solvents are typically avoided as they can react with the acylating agent or interfere with the coupling reagents.

Case Study: Solvent-Controlled Asymmetric Synthesis of Tetrahydroquinoxalines

A powerful illustration of the critical role of solvent selection is found in the Iridium-catalyzed asymmetric hydrogenation of quinoxalines. A study demonstrated that by simply changing the solvent system, both enantiomers of a chiral tetrahydroquinoxaline could be produced from the same catalyst and substrate.[3][10]

This stereodivergent outcome is a result of different reaction mechanisms or transition state stabilizations being favored in different solvent environments.

  • In a non-polar solvent mixture (Toluene/Dioxane) , the reaction proceeds to give the (R)-enantiomer in high yield and excellent enantioselectivity (up to 98% ee).[3][10]

  • Remarkably, switching to a polar protic solvent (Ethanol) completely inverts the selectivity, affording the (S)-enantiomer, also in high yield and enantioselectivity (up to 93% ee).[3][10]

This profound solvent effect underscores the necessity of solvent screening during process development, as it can be a powerful tool to control complex stereochemical outcomes without redesigning the catalyst.

Stereocontrol substrate 2-Phenylquinoxaline catalyst [Ir(cod)Cl]2 / Chiral Ligand H2 (2 MPa) product_R (R)-2-Phenyl-1,2,3,4-tetrahydroquinoxaline (93% Yield, 98% ee) catalyst->product_R Toluene/Dioxane (Non-Polar Aprotic) product_S (S)-2-Phenyl-1,2,3,4-tetrahydroquinoxaline (83% Yield, 93% ee) catalyst->product_S      Ethanol (Polar Protic) Screening_Workflow start Define Reaction (e.g., N-acylation) select_solvents Select Diverse Solvents (Protic, Aprotic, Non-Polar) start->select_solvents run_reactions Run Small-Scale Reactions (Identical Conditions) select_solvents->run_reactions analyze Analyze Results (TLC, LC-MS, NMR) run_reactions->analyze decision Optimal Solvent Found? analyze->decision decision->select_solvents No, Re-screen optimize Optimize Conditions (Temp, Concentration) decision->optimize Yes end Final Protocol optimize->end

Figure 3. Systematic workflow for reaction solvent screening and optimization.

Methodology:

  • Objective Definition: Clearly define the reaction to be optimized (e.g., cyclocondensation, N-acylation) and the key metrics for success (yield, purity, reaction time).

  • Solvent Selection: Choose a representative set of 6-8 solvents covering a range of properties. A good starting set includes:

    • Polar Protic: Ethanol (EtOH), Methanol (MeOH)

    • Polar Aprotic: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF)

    • Non-Polar: Toluene, Heptane

  • Small-Scale Reaction Setup:

    • In parallel reaction vials, add the limiting reagent (e.g., 0.1 mmol).

    • Add the other reactants in the desired stoichiometry.

    • Add 1.0 mL of each selected solvent to the respective vials. Ensure all other parameters (temperature, stirring speed, atmosphere) are identical.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at set time points (e.g., 1h, 4h, 16h).

  • Analysis and Down-Selection:

    • Evaluate each reaction for conversion of starting material, yield of the desired product, and the formation of impurities.

    • Identify the top 2-3 solvent candidates that provide the best balance of reaction rate and cleanliness.

  • Optimization: For the selected solvent(s), perform further optimization experiments by varying concentration and temperature to maximize yield and minimize reaction time.

Protocol: Synthesis of (±)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

This protocol describes a representative two-step synthesis involving a cyclocondensation followed by amidation, highlighting the strategic change in solvent type for each step.

Step 1: Cyclocondensation to form Ethyl (±)-1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Causality: This step involves the formation of imine and enamine intermediates, which benefit from the proton-donating ability of a protic solvent to facilitate tautomerization and cyclization. Acetic acid is chosen as it serves as both a protic solvent and a mild acid catalyst for the condensation. [9]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (1.08 g, 10 mmol).

  • Reagent Addition: Add glacial acetic acid (25 mL). Stir until the diamine dissolves. Add ethyl 2-oxo-3-bromopropanoate (2.11 g, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target ester.

Step 2: Amidation to form (±)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Causality: This is a nucleophilic acyl substitution. To maximize the nucleophilicity of the ammonia source and prevent unwanted side reactions with the solvent, a polar aprotic solvent like THF is used. [12]A protic solvent like methanol could lead to competitive formation of the methyl ester via transesterification.

  • Setup: Dissolve the ethyl ester from Step 1 (1.03 g, 5 mmol) in Tetrahydrofuran (THF, 25 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution for 15 minutes, or add a 7N solution of ammonia in methanol (2.1 mL, 15 mmol) dropwise.

  • Reaction: Seal the flask and allow the mixture to stir at room temperature for 24 hours. Monitor the reaction by LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to afford the final 1,2,3,4-tetrahydroquinoxaline-2-carboxamide product.

Conclusion

The selection of a solvent is a strategic decision that can dictate the success of a synthetic route toward 1,2,3,4-tetrahydroquinoxaline-2-carboxamide and its analogues. By understanding the interplay between solvent properties (proticity, polarity) and reaction mechanisms (cyclocondensation, hydrogenation, N-acylation), researchers can move beyond trial-and-error and make rational, informed choices. As demonstrated, a simple change in solvent can not only influence yield and purity but can also be a powerful tool to control complex stereochemical outcomes. The systematic screening protocol provided herein offers a reliable roadmap for optimizing new reactions and unlocking more efficient and selective synthetic pathways in drug discovery and development.

References

  • Liu, Q., et al. (2023).
  • Liu, Q., et al. (2023).
  • Wang, M., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines.
  • Various Authors. (2024). Synthesis of tetrahydroquinoxalines. Organic Chemistry Portal.
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents.
  • Aozun Asia. (2025). The Difference Between Polar Protic And Aprotic Solvents In Solubility.
  • Farag, A. M., et al. (n.d.).
  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • Taylor & Francis. (n.d.). Protic solvents – Knowledge and References.
  • Sain, A., et al. (2025).
  • Oreate AI Blog. (2025). Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry.
  • Al-Masoudi, N. A., et al. (n.d.).
  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Deriv
  • Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. (n.d.).
  • Synthesis of 1,2,3,4-tetrahydroquinoxaline. (n.d.). PrepChem.com.
  • Comparing the Cyclization Reactivity of 1,2-Diamines and 1,3-Diamines... (n.d.). Benchchem.
  • N-Acylation Reactions Performed in Aqueous Reaction Medium... (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis.

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its synthesis, however, can present challenges ranging from low yields to purification difficulties. This document provides a structured approach to identifying and solving these common issues.

The Synthetic Pathway at a Glance

The most common and direct route to 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide involves a one-pot reductive condensation reaction. The key steps are the condensation of o-phenylenediamine (OPD) with a glyoxylic acid derivative (like 2-oxo-2-(phenylamino)acetic acid) to form a dihydroquinoxaline intermediate, which is then reduced in situ to the desired tetrahydroquinoxaline product.

Synthetic_Pathway Fig. 1: General Synthetic Pathway OPD o-Phenylenediamine Intermediate Dihydroquinoxaline Intermediate OPD->Intermediate Condensation (-H2O) Keto_Amide Glyoxylic Acid Amide Derivative Keto_Amide->Intermediate Product 1,2,3,4-Tetrahydroquinoxaline- 2-carboxamide Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) Reducing_Agent->Intermediate

Caption: Fig. 1: General Synthetic Pathway

Frequently Asked Questions (FAQs)

Q1: What is the most critical reagent in this synthesis?

A: o-Phenylenediamine (OPD) is highly sensitive. Its purity is paramount as it is prone to air oxidation, which can significantly reduce yields and introduce colored impurities.[1][2] Always use freshly purified or high-purity OPD. Oxidized OPD often appears as a dark purple, brown, or black solid instead of a white or off-white crystalline material.[2]

Q2: Is this reaction air-sensitive?

A: Yes, both the starting o-phenylenediamine and the tetrahydroquinoxaline product can be sensitive to air oxidation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the formation of oxidized side products and improve yield and purity.

Q3: What are the most common reducing agents for this reaction?

A: Common choices include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (STAB), and catalytic hydrogenation (H2 over Pd/C).[3] NaBH3CN is often preferred for its mildness and tolerance of weakly acidic conditions used to promote imine formation.

Q4: My reaction is not proceeding to completion. What should I check first?

A: First, verify the purity of your starting materials, especially the o-phenylenediamine.[1] Second, check the pH of the reaction. The initial condensation step is typically favored under mildly acidic conditions (pH 4-6) to facilitate imine formation without degrading the reactants.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental problems with potential causes and actionable solutions.

Problem 1: Low or No Product Formation
Probable CauseRecommended Solution & Scientific Rationale
Degraded o-phenylenediamine (OPD) Solution: Purify the OPD by recrystallization (e.g., from an ethanol/water mixture) or sublimation before use.[1] Rationale: OPD readily oxidizes in air to form highly colored, polymeric impurities that can inhibit the reaction.[2] Using fresh, pure starting material is the most critical factor for success.
Incorrect Reaction pH Solution: Buffer the reaction mixture to a pH between 4 and 6 using a system like acetic acid/sodium acetate. Rationale: The initial condensation to form the cyclic imine (dihydroquinoxaline) is acid-catalyzed. However, strongly acidic conditions can protonate the diamine, reducing its nucleophilicity, while basic conditions will not facilitate the necessary dehydration step.[1]
Ineffective Reducing Agent Solution: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and not poisoned. If using a chemical reductant like NaBH3CN, ensure it is not hydrolyzed and is added after allowing sufficient time for the initial condensation to occur. Rationale: The reduction step is sequential to the condensation. Premature addition of the reducing agent can lead to side reactions. The choice of reducing agent can be critical for success.[3]
Suboptimal Temperature Solution: Most reductive aminations of this type proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial, but monitor closely for product degradation.[1] Rationale: Higher temperatures can accelerate the reaction but may also promote side reactions or decomposition of the desired product.
Problem 2: Significant Side Product Formation
Probable CauseRecommended Solution & Scientific Rationale
Oxidation of Product Solution: Perform the reaction and work-up under an inert atmosphere (N2 or Ar). Degas all solvents before use. Rationale: The tetrahydroquinoxaline ring system is electron-rich and susceptible to oxidation, which can lead to the formation of the corresponding quinoxaline or other colored impurities.
Formation of Benzimidazoles Solution: Ensure the use of an appropriate α-dicarbonyl equivalent. If side reactions persist, consider a two-step approach where the dihydroquinoxaline is isolated before reduction. Rationale: Condensation of OPD with certain reactants under harsh acidic conditions or with prolonged heating can lead to the formation of stable benzimidazole derivatives, which is a common side reaction pathway.[4]
Polymerization Solution: Maintain a relatively high dilution (e.g., 0.1 M or lower). Rationale: High concentrations of reactants can favor intermolecular side reactions, leading to the formation of oligomers or polymers instead of the desired intramolecular cyclization product.
Problem 3: Difficulty in Product Isolation and Purification
Probable CauseRecommended Solution & Scientific Rationale
Product is Water-Soluble Solution: If the product has high polarity, standard extraction with non-polar solvents may be inefficient. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and perform multiple extractions with a more polar solvent like ethyl acetate or dichloromethane.
Product is an Oil or Gummy Solid Solution: Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) by treating the purified oil with a solution of HCl or TFA in a non-polar solvent like ether. Salts are often crystalline and easier to handle. Rationale: The basic nitrogen atoms in the tetrahydroquinoxaline ring can be protonated to form salts, which typically have higher melting points and are more likely to crystallize.
Co-elution with Impurities during Chromatography Solution: If standard silica gel chromatography fails, consider using a different stationary phase like alumina (basic or neutral) or C18 (reverse-phase). Alternatively, try a different solvent system; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation for basic compounds on silica gel.

Data & Workflow Visualization

Table 1: Comparison of Reaction Conditions

The following table summarizes typical conditions and expected outcomes. Note that yields are highly substrate-dependent.

ParameterCondition ACondition BRationale & Remarks
Reducing Agent NaBH3CNH2 (50 psi), 10% Pd/CNaBH3CN is convenient for lab-scale synthesis. Catalytic hydrogenation is greener and suitable for scale-up but requires specialized equipment.[3]
Solvent Methanol / Acetic AcidEthanolThe choice of solvent can influence reaction rates and solubility. Methanol is a common choice for borohydride reductions.
Temperature 25 °C (Room Temp)40 °CRoom temperature is often sufficient. Gentle heating can be used to accelerate slow reactions but should be monitored.[1]
Atmosphere Inert (N2 or Ar)AirAn inert atmosphere is strongly recommended to prevent oxidative side products and improve overall yield and purity.
Typical Yield 60-85%70-90%Yields are highly dependent on substrate purity and strict adherence to inert atmosphere conditions.
Troubleshooting Decision Tree

This workflow provides a logical sequence for diagnosing common synthesis problems.

Troubleshooting_Workflow Start Low Yield or Impure Product? Check_OPD Check Purity of o-Phenylenediamine (OPD) Start->Check_OPD Yes OPD_Bad OPD is dark/ impure? Check_OPD->OPD_Bad Purify_OPD Solution: Purify OPD (Recrystallize/Sublime) and restart experiment OPD_Bad->Purify_OPD Yes Check_Atmosphere Was reaction run under inert gas? OPD_Bad->Check_Atmosphere No Success Problem Resolved Purify_OPD->Success No_Inert Solution: Repeat under N2 or Argon atmosphere Check_Atmosphere->No_Inert No Check_pH Check Reaction pH Check_Atmosphere->Check_pH Yes No_Inert->Success pH_Wrong pH outside 4-6 range? Check_pH->pH_Wrong Adjust_pH Solution: Use buffer or add acid/base to adjust pH to 4-6 pH_Wrong->Adjust_pH Yes Analyze_Side_Products Analyze crude mixture by LC-MS / NMR pH_Wrong->Analyze_Side_Products No Adjust_pH->Success Oxidized Oxidized product detected? Analyze_Side_Products->Oxidized Benzimidazole Benzimidazole detected? Analyze_Side_Products->Benzimidazole Oxidized->No_Inert Yes Modify_Conditions Solution: Lower temp, reduce reaction time, or change acid catalyst Benzimidazole->Modify_Conditions Yes Modify_Conditions->Success

Caption: Fig. 2: Troubleshooting Decision Tree

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Synthesis of 1,2,3,4-tetrahydroquinoxaline - PrepChem.com. [Link]

  • STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM - Revues Scientifiques Marocaines. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC. [Link]

  • Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review - IOSR Journal. [Link]

  • o-Phenylenediamine: Uses & Reactions | PDF | Chemistry | Chemical Compounds - Scribd. [Link]

  • Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation - Taylor & Francis. [Link]

Sources

Optimization

Technical Support Center: Strategies for Enhancing the Solubility of Quinoxaline Carboxamides

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with quinoxaline carboxamides. This guide is designed to provide practical, field-proven insights into ove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with quinoxaline carboxamides. This guide is designed to provide practical, field-proven insights into overcoming the significant challenge of poor aqueous solubility often associated with this important class of compounds. As Senior Application Scientists, we understand that achieving appropriate solubility is critical for accurate biological testing, formulation development, and ultimately, therapeutic efficacy.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are many quinoxaline carboxamides poorly soluble in aqueous media?

Quinoxaline carboxamides often exhibit poor water solubility due to a combination of their molecular characteristics. Their rigid, polycyclic aromatic structure contributes to a high crystal lattice energy, which means a significant amount of energy is required to break apart the crystal structure and solvate the individual molecules. Furthermore, the quinoxaline core is largely hydrophobic, and while the carboxamide group can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to limited interaction with water.[1][2]

Q2: What is the first and most fundamental step I should take when my compound won't dissolve?

The initial step should always be a thorough characterization of the compound's physicochemical properties, followed by a systematic pH adjustment.

  • Determine the pKa: Quinoxaline is a weak base.[3][4] The carboxamide moiety and other substituents can influence its ionization potential. Knowing the pKa allows you to rationally select a pH where the compound is most likely to be in its more soluble, ionized form. For basic compounds, lowering the pH of the aqueous medium can significantly increase solubility.[5][6]

  • pH-Solubility Profile: Conduct a simple experiment to determine the compound's solubility across a range of physiologically relevant pH values (e.g., pH 2.0 to 7.4). This data is invaluable for selecting appropriate buffers for in vitro assays and guiding formulation strategies.[3]

Q3: I am preparing a stock solution for an in vitro assay. Is DMSO always the best choice?

While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent, it is not always the optimal choice and has limitations.

  • High Concentration Stocks: DMSO is excellent for creating high-concentration primary stocks (typically 10-50 mM).

  • Precipitation in Aqueous Media: A common problem arises when a small volume of a high-concentration DMSO stock is diluted into a large volume of aqueous assay buffer. The abrupt change in solvent polarity can cause the compound to precipitate immediately, leading to inaccurate and non-reproducible assay results. This is a critical troubleshooting point.

  • Alternatives & Co-solvents: If precipitation is an issue, consider using a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to an aqueous medium in small percentages, can increase the solubility of lipophilic compounds.[5][7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical path to a solution.

Problem 1: My quinoxaline carboxamide precipitates when I dilute my DMSO stock into the aqueous assay buffer.

This is one of the most frequent challenges. The compound is "crashing out" because the final concentration of DMSO is too low to maintain its solubility in the predominantly aqueous environment.

Causality: The high solvating power of DMSO is lost upon significant dilution. The hydrophobic quinoxaline carboxamide molecules, now in an unfavorable aqueous environment, prefer to aggregate with each other rather than interact with water, leading to precipitation.

Solutions (In Order of Complexity):

  • Optimize the Co-solvent System:

    • Rationale: Instead of relying solely on DMSO, using a co-solvent can create a more "hospitable" final environment for the drug molecule.[8]

    • Action: Try preparing your stock solution in a mixture of solvents or add a co-solvent to your final assay buffer. Common co-solvents include Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol.

    • Caution: Always run a vehicle control in your assay to ensure the co-solvent itself does not affect the biological outcome. The final concentration of organic solvent should typically be kept low (e.g., <1% v/v).

  • Employ Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[9] They can encapsulate the hydrophobic quinoxaline moiety, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin interacts favorably with water, thus increasing the apparent solubility of the compound.[10][11][]

    • Action: Prepare your aqueous buffer containing a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), before adding your compound (either neat or from a small amount of DMSO stock).[13]

    • Validation: The formation of an inclusion complex can often be confirmed by techniques like NMR or Differential Scanning Calorimetry (DSC).

Caption: Decision tree for troubleshooting compound precipitation in biological assays.

Problem 2: My lead compound has promising activity, but its extremely low solubility is hindering preclinical development (e.g., for oral bioavailability studies).

When moving beyond simple in vitro screening, more robust and stable formulation strategies are required.

Causality: For in vivo studies, the formulation must not only solubilize the drug but also maintain its solubility in the complex environment of the gastrointestinal tract to allow for absorption. Simple co-solvent systems often fail here, as the solvent is rapidly diluted, leading to drug precipitation before it can be absorbed.[14][15]

Solutions (Advanced Strategies):

  • Solid Dispersions:

    • Rationale: This is a highly effective technique for improving the oral bioavailability of poorly soluble drugs (BCS Class II).[16][17] The strategy involves dispersing the drug in its amorphous (non-crystalline) form within a hydrophilic polymer matrix.[18][19] The amorphous form has a lower energy barrier to dissolution compared to the stable crystalline form, leading to a higher apparent solubility and faster dissolution rate.[19]

    • Common Methods: Solvent Evaporation and Hot Melt Extrusion are two of the most common preparation techniques.[14][15]

    • Carriers: Hydrophilic polymers like Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Polyethylene Glycols (PEGs) are frequently used.[18]

  • Nanotechnology Approaches:

    • Rationale: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio.[7][20] According to the Ostwald-Freundlich equation, this increased surface area leads to a significant enhancement in dissolution velocity and saturation solubility.

    • Methods:

      • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. They can be prepared by media milling or high-pressure homogenization.[21]

      • Polymeric Nanoparticles: The drug can be encapsulated within or adsorbed onto biodegradable polymer nanoparticles, which can protect the drug and provide controlled release.[22][23][24] This approach can also be used for targeted delivery.[25]

TechniqueMechanism of ActionAdvantagesDisadvantagesSuitable for...
Solid Dispersion Drug is molecularly dispersed in an amorphous, high-energy state within a hydrophilic carrier.[16][18]Significant increase in dissolution rate and bioavailability; well-established technology.[17]Potential for physical instability (recrystallization) over time; can be challenging for heat-sensitive drugs (HME).Oral dosage forms (tablets, capsules).
Nanosuspension Increases surface area by reducing particle size to the nano-range, enhancing dissolution velocity.[21]High drug loading is possible; applicable to a wide range of drugs.Potential for particle aggregation (requires careful stabilizer selection); manufacturing can be complex.Oral and parenteral (injectable) delivery.
Cyclodextrin Complex Encapsulates the hydrophobic drug molecule within its lipophilic cavity, presenting a hydrophilic exterior.[9][10]Rapid onset of action; can be used in liquid formulations; masks taste.[]Limited by the stoichiometry of the complex (1:1 or 1:2); can be expensive.Oral, parenteral, and ophthalmic solutions.

Experimental Protocols

Protocol 1: Preparation of a Quinoxaline Carboxamide-Cyclodextrin Complex for In Vitro Testing

This protocol describes a simple lab-scale method to prepare a solution for biological assays using HP-β-CD.

Materials:

  • Quinoxaline carboxamide compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer and/or ultrasonic bath

  • 0.22 µm syringe filter

Methodology:

  • Prepare the Cyclodextrin Solution: Weigh the required amount of HP-β-CD to make a 10% (w/v) solution in your target buffer. (e.g., 1 g of HP-β-CD in a final volume of 10 mL). Mix vigorously until fully dissolved. Gentle warming (37-40°C) can assist dissolution.

  • Add the Compound: Weigh the quinoxaline carboxamide and add it directly to the HP-β-CD solution to achieve the desired final concentration.

  • Facilitate Complexation: Tightly cap the vial and vortex vigorously for 5-10 minutes. For difficult compounds, sonicate the mixture in an ultrasonic bath for 15-30 minutes.

  • Equilibrate: Allow the mixture to equilibrate, often with stirring or shaking, for 1-24 hours at room temperature. The required time depends on the compound.

  • Clarify the Solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. This ensures you are testing only the truly solubilized compound.

  • Validation (Optional but Recommended): The increase in solubility can be quantified by analyzing the filtrate concentration via HPLC-UV and comparing it to the solubility in buffer alone.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a basic framework for creating a solid dispersion for preclinical formulation development.

Materials:

  • Quinoxaline carboxamide compound

  • Polymer carrier (e.g., PVP K30 or HPMC)

  • Volatile organic solvent (e.g., methanol, acetone, or dichloromethane) that dissolves both the drug and the polymer.

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Methodology:

  • Dissolution: Accurately weigh the drug and the polymer carrier (common drug:polymer ratios to screen are 1:1, 1:3, and 1:5 w/w). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. Gentle heating may be applied, but the temperature should be kept well below the glass transition temperature of the polymer and the boiling point of the solvent to avoid bumping.

  • Drying: Once a solid film or powder is formed, place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently grind the material into a fine, uniform powder using a mortar and pestle.

  • Characterization (Critical Step):

    • Differential Scanning Calorimetry (DSC): Analyze the powder to confirm the absence of a melting peak for the crystalline drug, which indicates the formation of an amorphous dispersion.

    • Powder X-Ray Diffraction (PXRD): The absence of sharp diffraction peaks characteristic of the crystalline drug confirms its amorphous state.[18]

    • Dissolution Testing: Perform a dissolution test comparing the solid dispersion to the physical mixture of the drug and polymer, and the drug alone, to confirm the enhancement in dissolution rate.

G A 1. Dissolve Drug & Polymer in Volatile Solvent B 2. Evaporate Solvent (Rotary Evaporator) A->B C 3. Dry under Vacuum (Remove Residual Solvent) B->C D 4. Scrape & Grind (Create Fine Powder) C->D E 5. Characterize Product D->E F DSC Analysis (Confirm Amorphous State) E->F G PXRD Analysis (Confirm Amorphous State) E->G H Dissolution Test (Confirm Enhanced Rate) E->H

Caption: Experimental workflow for preparing and validating a solid dispersion.

References

  • Department of Pharmaceutical Sciences, Maharshi Dayanand University, Rohtak, Haryana, India. (2023, September 15). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.
  • (2025, November 9). A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis.
  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • MedCrave online. (2019, July 2). Solid dispersions: a technology for improving bioavailability.
  • (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • (2020, March 14). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (2022, March 16). (PDF) Solubility Enhancement Techniques by Solid Dispersion.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • (2022, December 9). (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • (2012, July-September). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • ResearchGate. (2026, January 1). Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Request PDF.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ReCIPP. Quinoxaline, its derivatives and applications: A State of the Art review.
  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PMC. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections.
  • Scientific Research Archives. (2024, August 6). Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy.
  • ResearchGate. Table 2 Solubility of Polyamides containing quinoxaline moiety from....
  • ResearchGate. (2017, March 9). (PDF) Nanotechnology-Based Approaches for Targeting and Delivery of Drugs and Genes.
  • Scientific Research Archives. (2024, August 8). Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy.
  • American Journal of Organic Chemistry. (2015).
  • (2025, April 11). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • PMC. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
  • PMC. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • Benchchem. The Diverse Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide.
  • PMC. (2022, September 22). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines.
  • (2017, April 20). (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
  • (2024, October 21). Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
  • PMC. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: Analysis of Tetrahydroquinoxaline Derivatives

Executive Summary Tetrahydroquinoxaline (THQ) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for CETP inhibitors, anticancer agents, and various receptor modulators. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydroquinoxaline (THQ) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for CETP inhibitors, anticancer agents, and various receptor modulators. Their analysis presents specific challenges: they possess secondary amines prone to protonation, exhibit potential for stereoisomerism, and often require high-sensitivity detection in complex biological matrices (plasma/microsomes).

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives (GC-MS, UV-HPLC) and evaluates the specific trade-offs between ionization sources (ESI vs. APCI) and analyzers (QqQ vs. HRMS).

Part 1: Technology Comparison & Selection

The Primary Dilemma: LC-MS/MS vs. Alternatives

For THQ derivatives, LC-MS/MS is the gold standard . While GC-MS is historically used for small aromatics, THQs often require derivatization to improve volatility and thermal stability. UV detection lacks the specificity required to distinguish metabolites from the parent drug in complex matrices.

FeatureLC-MS/MS (Recommended) GC-MS HPLC-UV
Sensitivity High (pg/mL range)Moderate (ng/mL)Low (µg/mL)
Selectivity Excellent (Mass-based)High (Structure-based)Poor (Co-elution issues)
Sample Prep Minimal (Protein Precip.)Complex (Derivatization often required)Minimal
Thermal Stress Low (Soft ionization)High (Thermal degradation risk)Low
Ionization Source: ESI vs. APCI

The choice of ionization source is the single most critical parameter for THQ analysis. Due to the nitrogen atoms in the quinoxaline ring, these molecules are inherently basic (


 for N4, higher for substituents).
  • Electrospray Ionization (ESI): The default choice.[1] It provides the "softest" ionization, preserving the molecular ion

    
    . However, it is susceptible to "ion suppression" from phospholipids in plasma samples.
    
  • Atmospheric Pressure Chemical Ionization (APCI): The robust alternative. It is less sensitive to matrix effects and better for highly hydrophobic THQ derivatives that do not ionize well in the liquid phase.

Decision Matrix:

ParameterESI (Positive Mode) APCI (Positive Mode)
Polarity Suitability High (Polar/Ionic species)Medium to Low (Non-polar/Neutral)
Flow Rate Tolerance Low to Medium (<0.5 mL/min preferred)High (>1.0 mL/min possible)
Matrix Tolerance Low (High suppression risk)High (Robust against salts/lipids)
Thermal Degradation MinimalModerate (Heated nebulizer used)

Expert Insight: Start with ESI+ . If you observe


 signal suppression during matrix factor studies, switch to APCI+  rather than spending weeks optimizing chromatography.

Part 2: Mechanistic Fragmentation (The Science)

Understanding how THQs fragment is essential for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation is driven by the stability of the aromatic system.

Key Fragmentation Pathways
  • Retro-Diels-Alder (RDA) Cleavage: This is the diagnostic signature of the tetrahydro- ring system. The cyclohexene-like portion of the ring undergoes RDA, typically ejecting a neutral alkene fragment.

  • Loss of Ammonia/Amines: If the N1 or N4 positions are unsubstituted or carry labile groups, loss of

    
     (17 Da) or alkyl amines is common.
    
  • Aromatization: The molecule often seeks to return to the fully aromatic quinoxaline state, losing hydrogen molecules (

    
    ) or alkyl substituents.
    
Visualization of Fragmentation Logic

THQ_Fragmentation M_Ion Precursor Ion [M+H]+ (Tetrahydroquinoxaline Core) Intermediate Ring Opening / H-Rearrangement M_Ion->Intermediate Collision Induced Dissociation (CID) RDA_Product Retro-Diels-Alder Fragment (Diagnostic Ion) Intermediate->RDA_Product RDA Cleavage Aromatization Aromatized Quinoxaline Ion (Loss of H2/Substituents) Intermediate->Aromatization Oxidation/Elimination Neutral_Loss Neutral Loss (e.g., Alkene, NH3) Intermediate->Neutral_Loss Ejected Neutrals

Figure 1: Generalized fragmentation pathway for Tetrahydroquinoxaline derivatives under CID conditions. The RDA pathway is specific to the saturation level of the heterocyclic ring.

Part 3: Validated Experimental Protocol

This protocol is designed for Pharmacokinetic (PK) Analysis using a Triple Quadrupole (QqQ) system. It prioritizes throughput and robustness.

Sample Preparation (Protein Precipitation)

Rationale: LLE is cleaner but slower. PPT is sufficient for ESI if a good column is used.

  • Aliquot: Transfer

    
     of plasma into a 96-well plate.
    
  • Precipitate: Add

    
     of Acetonitrile containing Internal Standard (IS).
    
    • Note: Use a deuterated analog of the THQ if available; otherwise, use a structural analog like Diclofenac or a stable quinoxaline derivative.

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4000 rpm for 20 minutes at

    
    .
    
  • Supernatant: Transfer

    
     to a fresh plate; dilute with 
    
    
    
    water (to match initial mobile phase strength).
LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Waters BEH,

mm,

)
High pH stability and peak capacity.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of N-atoms.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure than MeOH.
Gradient 5% B (0-0.5 min)

95% B (2.5 min)
Fast ballistic gradient for high throughput.
Flow Rate

mL/min
Optimal for ESI desolvation.
Ionization ESI Positive (+)Exploits basicity of THQ nitrogen.
Source Temp

Ensures complete solvent evaporation.
Workflow Diagram

Workflow Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC Ion ESI Source (+) (Protonation) LC->Ion MS1 Q1: Filter Parent [M+H]+ Ion->MS1 Frag q2: Fragmentation (Collision Cell) MS1->Frag MS2 Q3: Filter Fragment (RDA Product) Frag->MS2

Figure 2: Step-by-step analytical workflow from sample preparation to detection.

Part 4: Self-Validation & Quality Control

To ensure "Trustworthiness" (E-E-A-T), you must validate the system before every run. Do not rely on manufacturer specs.

System Suitability Test (SST)

Before injecting samples, inject a neat standard (


) six times.
  • Requirement: Retention time RSD

    
    ; Area RSD 
    
    
    
    .
  • Why? Drifting RT indicates column equilibration issues; Area drift indicates source contamination.

Matrix Effect Quantification

Perform the "Post-Column Infusion" experiment:

  • Infuse the analyte constantly into the source via a tee-junction.

  • Inject a blank plasma extract via the LC column.

  • Observation: Look for dips in the baseline.

  • Action: If a dip occurs at the analyte retention time, you have suppression. Switch to APCI or improve sample cleanup (Solid Phase Extraction).

Part 5: Data Interpretation & Troubleshooting

Scenario: You observe a "doublet" peak in the chromatogram.

  • Cause 1 (Isomers): THQs often have chiral centers. If using a standard C18 column, enantiomers may partially separate or co-elute.

  • Cause 2 (Isobaric Metabolites): N-oxides can form in the source or be present as metabolites. They often have similar masses (

    
    ) but can fragment to the parent mass.
    
  • Solution: Check the MS/MS spectrum. If the fragmentation pattern is identical, it is likely stereoisomerism.

References

  • Bannore, S. N., et al. (1969).[2] The Mass Spectra of Some Substituted Tetrahydroquinoxaline Compounds. Indian Journal of Chemistry.

  • Kachingwe, B. H., et al. (2018).[3] Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis. [3]

  • Charnock, G. A., & Jackson, A. H. (1972). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2.[4]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis: Quick Comparison.

  • He, H., et al. (2011). Retro-Diels–Alder reaction in mass spectrometry of heterocyclic compounds. Rapid Communications in Mass Spectrometry. (Contextual grounding on RDA mechanism).

Sources

Comparative

Analytical Comparison Guide: IR Spectroscopy of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Executive Summary 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a critical chiral building block in the synthesis of bioactive peptidomimetics and kinase inhibitors. Unlike its fully aromatic precursor (quinoxaline-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a critical chiral building block in the synthesis of bioactive peptidomimetics and kinase inhibitors. Unlike its fully aromatic precursor (quinoxaline-2-carboxamide), the tetrahydro- derivative possesses a saturated heterocyclic ring, introducing specific stereochemical and vibrational characteristics.

This guide provides a technical breakdown of the infrared (IR) spectral signature of this molecule.[1] It focuses on distinguishing the target molecule from its oxidized precursors and compares IR spectroscopy against NMR as a rapid validation tool in drug development workflows.

Part 1: Comparative Spectral Analysis (Target vs. Precursor)

In synthetic workflows, the primary challenge is confirming the complete reduction of the pyrazine ring without over-reducing the amide or aromatic benzene ring. The following table contrasts the vibrational modes of the target (Reduced) against the precursor (Oxidized).

Table 1: Critical Vibrational Shifts (Reaction Monitoring)
Vibrational ModePrecursor (Quinoxaline-2-carboxamide)Target (1,2,3,4-Tetrahydro-) Diagnostic Significance
C=N Stretching Strong, ~1580–1600 cm⁻¹Absent Primary Indicator. Disappearance confirms reduction of the pyrazine ring.
C-H Stretching sp² only (>3000 cm⁻¹)sp³ present (2850–2980 cm⁻¹) Appearance of methylene (-CH₂-) and methine (-CH-) bands from the saturated ring.
N-H Stretching Amide NH₂ only (3150–3350 cm⁻¹)Amide NH₂ + Ring NH Broadening/intensification of the 3100–3450 cm⁻¹ region due to the new secondary amine (N1/N4).
Amide I (C=O) ~1680–1695 cm⁻¹~1650–1680 cm⁻¹ Slight redshift often observed due to changes in ring conjugation and H-bonding capability.
Aromatic C=C 1500–1600 cm⁻¹ (Complex)1500–1600 cm⁻¹ (Simplified) Benzene ring remains intact; signal pattern simplifies as the heterocycle loses aromaticity.

Part 2: Detailed Spectral Assignment

The spectrum of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide is dominated by the interplay between the primary amide and the secondary cyclic amines.

High-Frequency Region (3500 – 2800 cm⁻¹)
  • N-H Stretching (3450 – 3100 cm⁻¹): This region is complex due to overlap.

    • Primary Amide (-CONH₂): Appears as a doublet (asymmetric and symmetric stretches) typically between 3350 cm⁻¹ and 3180 cm⁻¹.

    • Secondary Amine (Ring -NH-): A sharp band, often superimposed on the amide signals, appearing near 3300–3400 cm⁻¹.

    • Note: In solid-state (KBr/ATR), extensive hydrogen bonding will broaden these peaks significantly compared to solution-phase spectra.

  • C-H Stretching (3100 – 2800 cm⁻¹):

    • Aromatic C-H: Weak intensity just above 3000 cm⁻¹.

    • Aliphatic sp³ C-H: Distinct bands at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) arising from the C3 methylene and C2 methine protons. This is the "fingerprint of reduction."

Double Bond Region (1700 – 1500 cm⁻¹)
  • Amide I (C=O[2] Stretch): The strongest peak, centered at 1665 ± 15 cm⁻¹ . The conjugation with the nitrogen lone pair lowers the frequency compared to ketones.[3]

  • Amide II (N-H Bending): A medium-intensity band at 1610–1640 cm⁻¹ . This is specific to primary (and secondary) amides and helps distinguish the compound from simple amines or esters.

  • Aromatic C=C: Sharp bands at 1580 cm⁻¹ and 1500 cm⁻¹ confirm the integrity of the fused benzene ring.

Fingerprint Region (< 1500 cm⁻¹)
  • C-N Stretching: Mixed modes around 1250–1350 cm⁻¹.

  • Out-of-Plane (oop) Bending: Strong bands at 750 ± 10 cm⁻¹ , characteristic of ortho-disubstituted benzene rings (the fused quinoxaline system).

Part 3: Performance Comparison (IR vs. NMR)

For routine process checks, IR offers distinct advantages over NMR, though it lacks the structural resolution of the latter.

FeatureIR Spectroscopy (ATR Method)¹H NMR Spectroscopy
Throughput High (< 2 mins/sample)Medium (10-15 mins/sample)
Sample Prep None (Solid/Neat)Requires deuterated solvents (DMSO-d₆)
Detection Limit > 1-2% impurity< 0.1% impurity
Key Strength Instant confirmation of functional group transformation (C=N → CH₂).Stereochemical assignment (C2 chiral center) and exact proton counting.
Verdict Best for: Real-time reaction monitoring and rapid QC.Best for: Final purity characterization and enantiomeric excess determination.

Part 4: Experimental Protocol

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: The tetrahydroquinoxaline derivative is often a solid or waxy solid. ATR eliminates the need for KBr pellet pressing, which can induce pressure-related spectral shifts or moisture absorption in hygroscopic amides.

Step-by-Step Workflow
  • Instrument Preparation:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove atmospheric CO₂ and H₂O contributions.

  • Sample Loading:

    • Place approximately 2–5 mg of the dried 1,2,3,4-tetrahydroquinoxaline-2-carboxamide directly onto the crystal center.

    • Critical: Ensure the sample is fully dried. Residual solvent (EtOAc/MeOH) will obscure the C-H and C=O regions.

  • Compression:

    • Lower the pressure arm until the force gauge registers the optimal contact (typically ~80–100 N). Good contact is essential for the evanescent wave penetration.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 16–32 scans (Sufficient signal-to-noise ratio).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing:

    • Apply baseline correction if scattering is observed (sloping baseline).

    • Identify the "Limit of Control" peaks: Amide I (1665 cm⁻¹) and sp³ C-H (2900 cm⁻¹).

Part 5: Visualization of Logic & Workflow

Diagram 1: Reaction Monitoring Logic

This decision tree guides the researcher in interpreting the spectrum during the synthesis of the tetrahydro- derivative.

ReactionLogic Start Acquire IR Spectrum CheckCN Check 1580-1600 cm⁻¹ (C=N Stretch) Start->CheckCN CN_Present Peak Present CheckCN->CN_Present Yes CN_Absent Peak Absent CheckCN->CN_Absent No Incomplete Incomplete Reduction (Precursor Remaining) CN_Present->Incomplete CheckCH Check 2850-2950 cm⁻¹ (sp³ C-H Stretch) CN_Absent->CheckCH CH_Present Peaks Present CheckCH->CH_Present Yes CH_Absent Peaks Absent CheckCH->CH_Absent No CheckAmide Check 1650-1690 cm⁻¹ (Amide I) CH_Present->CheckAmide CH_Absent->Incomplete Likely Aromatized Success CONFIRMED: 1,2,3,4-Tetrahydroquinoxaline- 2-carboxamide CheckAmide->Success Strong Peak OverReduced Possible Over-reduction (Amide reduced to Amine) CheckAmide->OverReduced Weak/Missing

Caption: Decision logic for validating the synthesis of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide from its aromatic precursor.

Diagram 2: Spectral Assignment Map

Mapping the molecular structure to specific IR bands.

SpectralMap Mol_Amide Amide Group (-CONH₂) Spec_NH 3100-3450 cm⁻¹ (N-H Stretch) Mol_Amide->Spec_NH Spec_AmideI 1650-1680 cm⁻¹ (C=O Stretch) Mol_Amide->Spec_AmideI Spec_AmideII 1610-1640 cm⁻¹ (N-H Bend) Mol_Amide->Spec_AmideII Mol_RingNH Ring Amine (-NH-) Mol_RingNH->Spec_NH Mol_SatRing Saturated Ring (-CH₂- / -CH-) Spec_sp3 2850-2950 cm⁻¹ (sp³ C-H) Mol_SatRing->Spec_sp3 Mol_AroRing Benzene Ring (Fused) Spec_Aro 1500-1600 cm⁻¹ (C=C Stretch) Mol_AroRing->Spec_Aro Spec_OOP ~750 cm⁻¹ (Ortho-sub OOP) Mol_AroRing->Spec_OOP

Caption: Correlation map linking functional moieties of the tetrahydroquinoxaline scaffold to their diagnostic IR regions.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 1,2,3,4-Tetrahydroquinoline (Analogous Scaffold).[4] NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for Amide I/II and heterocyclic amine assignments). [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. (Reference for primary amide vs. secondary amine shifts). [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoxaline Compound Summary. (Structural verification and general chemical properties). [Link]

Sources

Validation

Comparative Bioactivity Guide: Carboxamide vs. Ester Quinoxaline Derivatives

Executive Summary: The Isostere Dilemma In the optimization of the quinoxaline scaffold—a privileged structure in medicinal chemistry—the choice between a carboxamide (–CONH–) and an ester (–COO–) substituent is rarely a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isostere Dilemma

In the optimization of the quinoxaline scaffold—a privileged structure in medicinal chemistry—the choice between a carboxamide (–CONH–) and an ester (–COO–) substituent is rarely a simple matter of bioisosterism. While classical medicinal chemistry treats these groups as interchangeable spacers, empirical data reveals divergent biological fates driven by three factors: metabolic lability , hydrogen bond directionality , and lipophilicity-driven permeability .[1][2]

This guide synthesizes experimental data to demonstrate that while esters frequently dominate in antitubercular applications (acting as lipophilic prodrugs), carboxamides are generally superior in anticancer kinase inhibition due to critical hydrogen bond donor capabilities required for ATP-binding pocket occupancy.[1][2]

Physicochemical & Metabolic Profiling[1][2]

Metabolic Stability and Prodrug Potential

The most distinct operational difference lies in plasma stability.

  • Ester Derivatives: Highly susceptible to hydrolysis by non-specific plasma esterases (e.g., carboxylesterases).[1][2] This makes them ideal prodrugs to mask polar carboxylic acids, improving membrane permeability before intracellular activation.[1][2]

  • Carboxamide Derivatives: generally exhibit high metabolic stability against plasma hydrolysis, though they may be substrates for hepatic amidases or CYP450 oxidative dealkylation.[1]

Expert Insight: In our internal evaluations, quinoxaline-1,4-di-N-oxide esters often show a half-life (


) of <30 minutes in murine plasma, whereas the corresponding carboxamides remain stable (

> 4 hours).[2] However, exceptions exist; sterically hindered esters (e.g., tert-butyl) can resist hydrolysis, mimicking amide stability.[1][2]
Hydrogen Bonding and Binding Affinity
  • Esters: Act strictly as Hydrogen Bond Acceptors (HBA).[2]

  • Carboxamides: Act as both Hydrogen Bond Donors (HBD) via the N-H and Acceptors (HBA) via the C=O.[2]

Implication: In kinase pockets (e.g., VEGFR-2, EGFR), the amide N-H often forms a critical hinge-region hydrogen bond that esters cannot replicate, leading to significantly lower IC


 values for amides.[1][2]

Structure-Activity Relationship (SAR) Visualization[2][3][4][5]

The following diagram illustrates the divergent SAR logic for these two derivatives based on the biological target.

Quinoxaline_SAR Scaffold Quinoxaline Scaffold Substituent C-2/C-3 Substituent Scaffold->Substituent Ester Ester (-COOR) H-Bond Acceptor Only High Lipophilicity Substituent->Ester O-alkylation Amide Carboxamide (-CONHR) H-Bond Donor & Acceptor Moderate Lipophilicity Substituent->Amide Amidation Target_TB Target: M. tuberculosis (Intracellular) Ester->Target_TB Enhanced Permeability Mechanism_TB Prodrug Activation (Esterase Hydrolysis) Ester->Mechanism_TB Rapid Cleavage Target_Cancer Target: Kinase (VEGFR/EGFR) (ATP Pocket) Amide->Target_Cancer Specific Binding Mechanism_Cancer Hinge Binding (H-Bond Donor Required) Amide->Mechanism_Cancer NH Interaction Mechanism_TB->Target_TB Active Acid Species

Figure 1: Divergent SAR pathways.[2] Esters are favored for intracellular accumulation in pathogens (TB), while amides are favored for precise protein-ligand interactions in cancer therapy.[2]

Comparative Bioactivity Data[1][2][5][6][7][8][9][10]

Antitubercular Activity (Target: Mycobacterium tuberculosis)

In the context of M. tuberculosis (Mtb), lipophilicity is paramount for penetrating the waxy mycolic acid cell wall.[2] Esters often outperform amides here.

Table 1: Comparative MIC values against Mtb H37Rv Data synthesized from comparative studies (e.g., Jaso et al., Zarranz et al.)

Derivative TypeR-Group (C7/C2)MIC (µg/mL)Mechanism Note
Ester Methyl quinoxaline-7-carboxylate0.15 High permeability; acts as prodrug.[2]
Ester Ethyl quinoxaline-7-carboxylate0.35Slightly lower activity due to steric bulk.[2]
Carboxamide Quinoxaline-2-carboxamide> 6.25Poor penetration; lack of prodrug activation.[2]
Carboxamide N-Benzyl-quinoxaline-2-carboxamide1.56Improved lipophilicity helps, but still inferior to ester.[2]
Reference Isoniazid0.12Standard Control.[1]

Key Finding: Replacing the C-2 ethoxycarbonyl (ester) with a carboxamide in 1,4-di-N-oxide derivatives frequently results in a loss of potency against Mtb, attributed to the inability of the amide to be hydrolyzed to the active carboxylic acid species inside the bacterium or reduced passive diffusion.

Anticancer Activity (Target: Solid Tumors / Kinases)

For anticancer targets, specifically kinases like VEGFR-2, the trend reverses.[1][2] The amide linker is often essential for potency.

Table 2: Comparative IC


 values against MCF-7 (Breast Cancer) 
Data synthesized from Dong et al. and related SAR studies.[2]
Derivative TypeStructure FeatureIC

(µM)
Interaction Logic
Carboxamide 3-NH-CO-linker (Amide)2.61 H-bond donor (NH) engages Glu/Cys residues in active site.[2]
Ester 3-COOEt (Ethyl Ester)> 50.0Lack of H-bond donor results in weak binding affinity.[2]
Hydrazide 3-CONHNH212.4Moderate activity; bulky group disrupts fit.
Reference Doxorubicin1.80Standard Control.[1]

Key Finding: In kinase inhibition, the amide is not just a linker; it is a pharmacophore .[1] The ester analog is often virtually inactive because it lacks the directional H-bond donor required to anchor the molecule in the ATP-binding cleft.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of these derivatives.

Synthesis Workflow (Beirut Reaction & Modification)[2]

Synthesis_Workflow Start Benzofuroxan Step1 Beirut Reaction (Cat: CaCl2/Ethanolamine) Reflux, 4h Start->Step1 Reagent Beta-Keto Ester (e.g., Ethyl Acetoacetate) Reagent->Step1 Intermediate Quinoxaline-1,4-di-N-oxide (Ester Derivative) Step1->Intermediate Branch Target? Intermediate->Branch Path_Amide Amidation: React with R-NH2 (Method A: Direct Aminolysis) (Method B: Hydrolysis -> Coupling) Branch->Path_Amide Convert to Amide Final_Ester Purified Ester (Recrystallization) Branch->Final_Ester Keep Ester Final_Amide Purified Carboxamide (Column Chromatography) Path_Amide->Final_Amide

Figure 2: Synthetic route for generating matched pairs of ester and amide derivatives.

Protocol: Conversion of Ester to Carboxamide

To ensure high yield and avoid N-oxide reduction:

  • Starting Material: 1.0 eq Quinoxaline-2-carboxylate ester.

  • Reagent: 1.2 eq Primary amine (R-NH

    
    ).[2]
    
  • Solvent: Anhydrous Ethanol or Methanol.[1]

  • Conditions: Reflux for 6–12 hours. Note: Avoid harsh Lewis acids which may deoxygenate the N-oxide.[2]

  • Work-up: Cool to 0°C. The amide product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and purify via silica gel chromatography (CH

    
    Cl
    
    
    
    :MeOH 95:5).[1][2]
Bioassay: MTT Cytotoxicity Assay

Critical Control for Solubility Differences

  • Preparation: Dissolve Ester derivatives in DMSO (stock 10 mM). Dissolve Amide derivatives in DMSO (stock 10 mM). Note: Amides often require sonication.[1]

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add compounds (0.1 – 100 µM) for 48h.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Data Processing: Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

References

  • Jaso, A., et al. (2005).[1][2][3] Synthesis and antitubercular activity of new 2-quinoxalinecarboxamide 1,4-di-N-oxide derivatives. European Journal of Medicinal Chemistry. Link

  • Dong, S., et al. (2018).[1][2][4] Synthesis and biological evaluation of new quinoxaline derivatives containing ester and amide groups as potential anticancer agents.[4][5] Chemical Biology & Drug Design. Link[2]

  • Zarranz, B., et al. (2003).[1][2][3] Synthesis and antimycobacterial activity of new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry. Link

  • Seitz, L.E., et al. (2002).[1][2] Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives.[6][7] Journal of Medicinal Chemistry. Link[2]

  • Vicente, E., et al. (2008).[1][2][3] In vitro activity of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[5] Link[2]

Sources

Comparative

Comparative Docking Scores: Tetrahydroquinoxaline (THQ) Analogs vs. Standards

Executive Summary Tetrahydroquinoxaline (THQ) scaffolds represent a critical evolution in medicinal chemistry, distinct from their fully oxidized quinoxaline counterparts. By introducing saturation to the nitrogen-contai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydroquinoxaline (THQ) scaffolds represent a critical evolution in medicinal chemistry, distinct from their fully oxidized quinoxaline counterparts. By introducing saturation to the nitrogen-containing ring, researchers unlock a unique pharmacological profile characterized by increased conformational flexibility and the presence of secondary amine hydrogen bond donors.

This guide provides a comparative analysis of THQ analogs against industry-standard reference drugs (Erlotinib, Dalcetrapib) and alternative scaffolds. Drawing on data from specific molecular docking campaigns targeting EGFR (Oncology) and CETP (Cardiovascular), we demonstrate that THQ derivatives frequently outperform planar quinoxalines, achieving docking scores ranging from -9.4 to -11.5 kcal/mol in optimized scenarios.

The Scaffold Architecture: THQ vs. Quinoxaline

Before analyzing the scores, it is vital to understand the structural causality driving these results. The shift from Quinoxaline to Tetrahydroquinoxaline is not merely cosmetic; it fundamentally alters the binding thermodynamics.

FeatureQuinoxaline (Oxidized)Tetrahydroquinoxaline (Reduced)Impact on Docking
Geometry Planar (Aromatic)Non-Planar (Twisted/Puckered)THQ fits better into globular, hydrophobic pockets.
H-Bonding N-atoms are Acceptors onlyN-atoms are H-Bond DonorsTHQ can engage backbone carbonyls (e.g., Met793 in EGFR).
Flexibility RigidSemi-flexibleLower entropic penalty upon binding for THQ.

Experimental Protocol: The In Silico Workflow

To ensure the reproducibility of the scores presented below, the following standardized docking protocol is recommended. This workflow minimizes false positives caused by improper protonation states—a common error when docking amine-containing THQs.

Workflow Diagram

DockingWorkflow LigandPrep Ligand Preparation (LigPrep/OpenBabel) Docking Molecular Docking (Vina/Glide XP) LigandPrep->Docking pH 7.4 Protonation ReceptorPrep Receptor Preparation (PDB Cleanup) GridGen Grid Generation (Active Site Definition) ReceptorPrep->GridGen Remove Water/Ions GridGen->Docking Box: 20x20x20Å Analysis Interaction Analysis (RMSD & H-Bonds) Docking->Analysis Score Ranking

Figure 1: Standardized molecular docking workflow ensuring correct protonation states for THQ nitrogen atoms.

Detailed Methodology
  • Ligand Preparation: THQ structures must be energy minimized (Force field: OPLS3e or MMFF94). Crucial Step: Set pH to 7.4 ± 0.5. The secondary amine in THQ is basic; its protonation state significantly affects the electrostatic interaction term in the scoring function.

  • Receptor Preparation:

    • EGFR Target: PDB ID 1M17 or 4HJO. Remove co-crystallized water molecules unless they bridge the ligand and protein.

    • CETP Target: PDB ID 4EWS.[1][2]

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Erlotinib). A buffer of 10Å is standard.

  • Validation: Re-dock the native ligand. A Root Mean Square Deviation (RMSD) of < 2.0 Å validates the protocol.[3][4]

Comparative Analysis: Oncology (EGFR Inhibition)[5]

Epidermal Growth Factor Receptor (EGFR) is a primary target for THQ derivatives. The binding pocket requires a scaffold that can mimic the adenine ring of ATP.

The Data

The following table compares a high-performing THQ analog against the standard drug Erlotinib and a standard planar Quinoxaline derivative.

Table 1: Comparative Docking Scores on EGFR (PDB: 1M17)

Compound ClassSpecific MoleculeDocking Score (kcal/mol)*Key Residue Interactions
Standard Drug Erlotinib -9.19 Met769 (H-bond), Cys773
THQ Analog Compound 3 (Heterocyclic)-9.44 Met769, Cys773, Lys745
Quinoxaline Compound 4e-4.46Weak hydrophobic contacts
Novel Hybrid EAI001 Derivative-11.47Allosteric site binding

*Note: Scores based on AutoDock Vina and Glide XP algorithms. More negative indicates higher affinity.

Technical Insight

The THQ analog (Compound 3) outperforms the planar Quinoxaline (Compound 4e) by nearly 5 kcal/mol.

  • Why? The planar quinoxaline often suffers from steric clashes in the narrow ATP-binding cleft. The THQ scaffold, being slightly puckered, accommodates the "gatekeeper" residue (Thr790) more effectively.

  • The Erlotinib Benchmark: The THQ analog achieves parity or superiority (-9.44 vs -9.19) to Erlotinib because the secondary amine of the THQ acts as a hydrogen bond donor to the backbone carbonyl of Met769 , mimicking the interaction of the pyrimidine ring in Erlotinib.

Comparative Analysis: Cardiovascular (CETP Inhibition)

Cholesteryl Ester Transfer Protein (CETP) inhibitors are designed to raise HDL cholesterol.[1][2][5][6][7] The famous failure of Torcetrapib (a THQ derivative) was due to off-target toxicity, not lack of potency.

The Data

Here we compare THQ-based inhibitors against the standard Dalcetrapib.

Table 2: Comparative Docking Scores on CETP (PDB: 4EWS)

CompoundScaffold TypeDocking Score (kcal/mol)Binding Mode
Dalcetrapib Thiol-based-9.22 Cys13 (Disulfide bond potential)
Torcetrapib THQ -10.5 (Est.) / High Interaction EnergyHydrophobic Tunnel (Phe/Leu rich)
Analog 9c Benzylamino-THQ-9.80Strong hydrophobic fit
Technical Insight

In the CETP hydrophobic tunnel, lipophilicity drives binding.

  • Hydrophobic Collapse: The THQ scaffold provides a dense hydrophobic core that interacts favorably with Phe265 and Leu268 .

  • The "Torcetrapib" Effect: While Torcetrapib binds strongly (high negative score), the docking reveals it occupies a similar space to Dalcetrapib but relies more on Van der Waals forces than specific polar contacts. Newer analogs (like 9c) attempt to add polar "anchors" to improve specificity and reduce the off-target effects observed with Torcetrapib.

Structural Activity Relationship (SAR) Logic[9]

To design better THQ analogs, one must visualize the "Pharmacophore Evolution." The diagram below illustrates the logical progression from a basic scaffold to a high-affinity lead.

SAR Evolution Diagram

SAR_Logic Quinoxaline Quinoxaline Scaffold (Planar, Rigid) Reduction Reduction Step (+ 4 Hydrogens) Quinoxaline->Reduction Loss of Aromaticity THQ Tetrahydroquinoxaline (Flexible, NH Donor) Reduction->THQ Gain of H-Bond Donor Substitution C2/C3 Substitution (e.g., Phenyl rings) THQ->Substitution Hydrophobic Expansion HighAffinity High Affinity Lead (Score < -9.5 kcal/mol) Substitution->HighAffinity Specificity (EGFR/CETP)

Figure 2: The SAR evolution pathway transforming a generic quinoxaline into a potent THQ inhibitor.

Conclusion

The comparative docking data confirms that Tetrahydroquinoxaline (THQ) analogs are not merely reduced versions of quinoxalines but are distinct pharmacophores capable of outperforming standard drugs in specific lipophilic pockets (CETP) and ATP-binding sites (EGFR).

Key Takeaways for Researchers:

  • Select THQ over Quinoxaline when the target pocket requires a hydrogen bond donor or possesses a curved/hydrophobic topology.

  • Benchmark against Erlotinib: If your THQ analog does not score below -8.5 kcal/mol on EGFR (PDB: 1M17), revisit the C2/C3 substitution strategy.

  • Watch the pH: Ensure your docking preparation accounts for the basicity of the THQ nitrogen (N1/N4) to avoid electrostatic artifacts.

References

  • Rajitha, G., & Rani, M. V. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies.[8] Bioscience Biotechnology Research Communications.

  • Al-Wahaibi, L. H., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design.

  • El-Naggar, A. M., et al. (2025). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. ResearchGate/Journal of Applied Pharmaceutical Science.

  • BenchChem. (2025).[9] Quinoxaline Derivatives in Drug Discovery: A Comparative Docking Analysis.

  • RCSB Protein Data Bank. Crystal Structure of EGFR kinase domain (PDB: 1M17).

Sources

Validation

A Senior Application Scientist's Guide to Melting Point Determination: A Comparative Analysis for Pure 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Introduction: The Critical Role of Melting Point in Drug Discovery and Development In the landscape of pharmaceutical sciences, the melting point of a crystalline solid is a fundamental and critical physical property. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Melting Point in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the melting point of a crystalline solid is a fundamental and critical physical property. It serves as a primary indicator of purity and is instrumental in the initial characterization of newly synthesized active pharmaceutical ingredients (APIs). For a novel compound such as 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide, a derivative of the versatile 1,2,3,4-Tetrahydroquinoxaline scaffold which is a building block in the development of pharmaceuticals, a precise and accurately determined melting point is non-negotiable.[1] A sharp melting range is indicative of a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Comparative Analysis of Melting Point Determination Techniques

The choice of method for melting point determination is often dictated by the stage of research, the amount of sample available, and the desired level of accuracy and data richness.

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of the phase transition from solid to liquid.Measurement of the difference in heat flow between a sample and a reference as a function of temperature.
Precision & Accuracy Lower; operator-dependent.Higher; instrument-controlled.
Information Provided Melting range (onset and clear points).Melting point (onset, peak, and end temperatures), enthalpy of fusion, and information on polymorphic transitions, desolvation, and degradation.
Sample Amount 2-5 mg1-5 mg
Throughput Low to moderate.High (with autosampler).
Subjectivity High; relies on visual observation.Low; quantitative data.
Regulatory Compliance Suitable for basic characterization.Preferred for regulatory filings (e.g., FDA, EMA).

Experimental Protocols: A Step-by-Step Guide

Capillary Melting Point Determination

This traditional method relies on the visual observation of the melting process of a small sample packed into a glass capillary tube.

Diagram of the Capillary Melting Point Determination Workflow:

A Sample Preparation B Capillary Loading A->B Grind to fine powder C Instrument Setup B->C Pack to 2-3 mm height D Ramp Rate Selection C->D Set start temp & ramp rate E Observation & Recording D->E Observe phase transition F Data Interpretation E->F Record onset & clear points

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol:

  • Sample Preparation: Ensure the sample of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is completely dry and finely powdered. This is crucial for uniform heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material. The packed sample height should be approximately 2-3 mm.

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Ramp Rate Selection: For a preliminary, rapid determination, a faster ramp rate (e.g., 5-10 °C/min) can be used. For a precise determination, a slower ramp rate (1-2 °C/min) is essential, starting from a temperature approximately 10-15 °C below the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (clear point). This range is the melting point of the sample.

  • Data Interpretation: A sharp melting range (typically less than 2 °C) is indicative of a pure compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.

Diagram of the DSC Experimental Workflow:

A Sample Encapsulation D Sample Analysis A->D Hermetically sealed pan B Instrument Calibration C Method Development B->C Indium standard C->D Define temperature program E Data Analysis D->E Generate heat flow vs. temp plot F Interpretation of Thermogram E->F Determine onset, peak, & enthalpy

Caption: Workflow for Differential Scanning Calorimetry Analysis.

Detailed Protocol:

  • Sample Encapsulation: Accurately weigh 1-3 mg of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.

  • Method Development: Create a temperature program. A typical method involves an initial isothermal period, followed by a linear temperature ramp (e.g., 10 °C/min) through the expected melting range, and a final isothermal period. A nitrogen purge is used to maintain an inert atmosphere.

  • Sample Analysis: Place the sealed sample pan and an empty reference pan into the DSC cell. Run the defined temperature program.

  • Data Analysis: The output is a thermogram, a plot of heat flow versus temperature. The melting event is observed as an endothermic peak.

  • Interpretation of the Thermogram:

    • Onset Temperature: The extrapolated beginning of the melting peak, often taken as the melting point for pure substances.

    • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is a measure of the energy required to melt the sample.

Expert Insights and Trustworthiness of Protocols

The protocols described above are designed to be self-validating. For the capillary method, the sharpness of the melting range is a built-in check for purity. A broad range necessitates further purification and re-analysis. For DSC, the shape and symmetry of the melting peak provide valuable information. A sharp, symmetric peak is characteristic of a pure, crystalline material. The enthalpy of fusion can also be used as a quantitative measure of crystallinity.

From an experienced perspective, while the capillary method is excellent for rapid screening and educational purposes, DSC is the gold standard for pharmaceutical development. The quantitative data it provides is essential for understanding the solid-state properties of a drug candidate, which can have significant implications for its stability, bioavailability, and manufacturability.

Conclusion: Selecting the Appropriate Technique

Both the capillary method and DSC are valuable tools for the determination of the melting point of pure 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide. The choice between them depends on the specific requirements of the analysis. For routine identification and a quick purity check, the capillary method is often sufficient. However, for in-depth characterization, polymorph screening, and regulatory submissions, the quantitative and objective data provided by DSC is indispensable. As drug development professionals, a thorough understanding and judicious application of these techniques are fundamental to ensuring the quality and integrity of novel pharmaceutical compounds.

References

  • U.S. Pharmacopeia.
  • ResearchGate. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Mettler Toledo. (n.d.). Melting Point Analysis. Retrieved from [Link]

Sources

Comparative

Elemental Analysis Validation for Tetrahydroquinoxaline-2-carboxamide: A Comparative Technical Guide

Executive Summary Topic: Validation of Tetrahydroquinoxaline-2-carboxamide (THQ-2-CA) via Elemental Analysis (EA). Context: In drug development, the tetrahydroquinoxaline scaffold is a privileged structure for kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Validation of Tetrahydroquinoxaline-2-carboxamide (THQ-2-CA) via Elemental Analysis (EA). Context: In drug development, the tetrahydroquinoxaline scaffold is a privileged structure for kinase inhibition and tubulin targeting. However, it presents a specific stability challenge: susceptibility to oxidative dehydrogenation, reverting to the fully aromatic quinoxaline analog. Core Comparison: This guide compares the Elemental Analysis (CHN) profile of the target THQ-2-CA against its primary degradant (Quinoxaline-2-carboxamide) and evaluates EA's efficacy against High-Resolution Mass Spectrometry (HRMS) for bulk purity validation.

Theoretical Framework: The Oxidation Challenge

The critical quality attribute (CQA) for this compound is the saturation state of the heterocyclic ring. Standard low-resolution MS often fails to distinguish the small mass difference (4 Da) in complex matrices, whereas Elemental Analysis provides a definitive mass-fraction metric sensitive to the Hydrogen/Carbon ratio.

Comparative Theoretical Composition

The following table contrasts the theoretical elemental composition of the target molecule versus its oxidized impurity. Note the significant divergence in Hydrogen content ($ \Delta H \approx 2.2% $), which serves as the primary discriminator.

AnalyteMolecular FormulaMW ( g/mol )% Carbon (Theory)% Hydrogen (Theory)% Nitrogen (Theory)
Tetrahydroquinoxaline-2-carboxamide (Target) C₉H₁₁N₃O 177.20 60.99 6.26 23.71
Quinoxaline-2-carboxamide (Oxidized Impurity)C₉H₇N₃O173.1762.424.0724.27
Difference (

)
-4H4.03-1.43-2.19 -0.56

Technical Insight: A Hydrogen value deviation >0.4% from theory is the standard failure limit. A sample of THQ-2-CA that has undergone just 20% oxidation will show a Hydrogen content of ~5.8%, triggering a failure in strict QC protocols.

Experimental Protocols

Synthesis & Purification Workflow (Contextual)

To ensure the EA results reflect the compound and not solvent entrapment, the following purification protocol is mandatory.

  • Reduction: Catalytic hydrogenation of Quinoxaline-2-carboxamide using

    
     (balloon) and 
    
    
    
    (10% w/w) in Methanol.
  • Filtration: Remove catalyst via Celite pad; wash with anhydrous MeOH.

  • Purification (Critical): Recrystallization from Ethanol/Water (9:1). Avoid Chloroform or DCM, as halogenated solvents trapped in the lattice skew Carbon values significantly.

  • Drying: Vacuum oven at 45°C for 24 hours over

    
    .
    
Elemental Analysis Protocol (Combustion)
  • Instrument: Flash 2000 Organic Elemental Analyzer (or equivalent).

  • Carrier Gas: Helium (Grade 5.0, >99.999% purity).

  • Combustion Temp: 950°C (ensure complete oxidation of the amide).

  • Standard: Acetanilide (K factor calibration).

  • Sample Mass: 2.0 – 3.0 mg (weighed on microbalance with $ \pm 1 \mu g $ precision).

Comparative Performance: EA vs. Alternatives

Data Comparison Table

Experimental data typically observed during process validation.

MetricMethod A: Elemental Analysis (CHN) Method B: HRMS (ESI-TOF) Method C: 1H-NMR (400 MHz)
Primary Detection Bulk Purity (Mass Fraction)Molecular Ion (

)
Structural Connectivity
Sensitivity to Oxidation High (Detects

H > 0.4%)
Moderate (Requires high res to separate 178.09 vs 174.06 in mixtures)Very High (Distinct shift of NH protons)
Sample Requirement 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Blind Spot Inorganic impurities (salt forms)Solvent entrapment (unless TGA used)Bulk homogeneity
Verdict Gold Standard for Bulk Purity Best for Identity ConfirmationBest for Structural Elucidation
Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the tetrahydroquinoxaline scaffold, highlighting where EA serves as the "Gatekeeper" for bulk purity.

ValidationLogic Start Crude Reaction Mixture (Reduction of Quinoxaline) Purification Recrystallization (EtOH/H2O) Start->Purification Drying Vacuum Drying (Remove Solvents) Purification->Drying Analysis Analytical Validation Drying->Analysis Path_EA Elemental Analysis (CHN) Analysis->Path_EA Bulk Purity Path_NMR 1H-NMR Spectroscopy Analysis->Path_NMR Structure Path_MS HRMS (ESI+) Analysis->Path_MS Mass ID Decision Compare Experimental vs. Theory Path_EA->Decision Path_NMR->Decision Result_Pass PASS: Validated THQ-2-CA (H within ±0.4%) Decision->Result_Pass Matches Theory Result_Fail_Ox FAIL: Oxidation Detected (Low %H, High Aromaticity) Decision->Result_Fail_Ox H < 6.0% Result_Fail_Solv FAIL: Solvent Trap (Abnormal %C) Decision->Result_Fail_Solv C deviates > 0.4%

Caption: Validation workflow distinguishing bulk purity (EA) from structural identity (NMR/MS).

Detailed Results Interpretation

Scenario A: The "Perfect" Sample
  • Found: C: 60.85%, H: 6.22%, N: 23.65%

  • Analysis: All values are within the

    
     tolerance of the theoretical C₉H₁₁N₃O.[1]
    
Scenario B: The "Oxidized" Sample (Common Pitfall)
  • Found: C: 61.90%, H: 4.80%, N: 24.00%

  • Analysis:

    • Carbon: Elevated (Trending toward 62.4%).

    • Hydrogen: Failed (4.80% is significantly lower than the required 6.26%).

  • Causality: The sample likely oxidized upon exposure to air during drying or storage. The tetrahydro- ring aromatized back to the quinoxaline.

  • Corrective Action: Repurify under inert atmosphere (

    
    ) and store at -20°C.
    
Scenario C: Solvent Entrapment (Ethanol)
  • Found: C: 59.50%, H: 6.80%, N: 22.10%

  • Analysis:

    • Hydrogen: High (Ethanol is rich in H).

    • Nitrogen: Low (Diluted by non-nitrogenous solvent).

  • Causality: Incomplete drying of the recrystallization solvent (Ethanol).

  • Corrective Action: Increase vacuum drying time or temperature.

References

  • Synthesis and Characterization of Quinoxaline Derivatives

    • Study on the synthesis and biological evaluation of tetrahydroquinoxaline derivatives, establishing the baseline for CHN expect
    • Source: 2[2]

  • Elemental Analysis Guidelines for Small Molecules

    • NIH/PMC guidelines on the ±0.
    • Source: 3

  • Comparative Analytical Methods (ICP vs EA)

    • Review of analytical techniques for pharmaceutical impurities.
    • Source: 4

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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